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  • Product: 4-Ethynyl-3,5-dimethylaniline

Core Science & Biosynthesis

Foundational

4-Ethynyl-3,5-dimethylaniline CAS 1235456-22-0 properties

CAS 1235456-22-0 | A Strategic Pharmacophore for Next-Generation Kinase Inhibitors Executive Summary 4-Ethynyl-3,5-dimethylaniline (CAS 1235456-22-0) is a specialized aniline derivative serving as a critical building blo...

Author: BenchChem Technical Support Team. Date: March 2026

CAS 1235456-22-0 | A Strategic Pharmacophore for Next-Generation Kinase Inhibitors

Executive Summary

4-Ethynyl-3,5-dimethylaniline (CAS 1235456-22-0) is a specialized aniline derivative serving as a critical building block in the synthesis of small-molecule kinase inhibitors, particularly those targeting Fibroblast Growth Factor Receptors (FGFR) .

Its structural uniqueness lies in the "sandwiched" ethynyl group at the 4-position, flanked by two methyl groups at the 3 and 5 positions. This steric arrangement serves two pivotal functions in medicinal chemistry:

  • Conformational Locking: The ortho-methyl groups restrict the rotation of the phenyl ring relative to the alkyne axis, reducing the entropic penalty upon binding to the kinase ATP pocket.

  • Metabolic Shielding: The steric bulk protects the alkyne moiety—often a site for metabolic oxidation or hydration—prolonging the pharmacophore's half-life in vivo.

This guide details the physicochemical properties, validated synthetic pathways, and quality control parameters required for the reproducible manufacturing of this high-value intermediate.

Chemical & Physical Profile

PropertySpecification
Chemical Name 4-Ethynyl-3,5-dimethylaniline
CAS Number 1235456-22-0
Molecular Formula C₁₀H₁₁N
Molecular Weight 145.20 g/mol
Appearance Off-white to pale brown crystalline solid
Melting Point 73–76 °C (Predicted/Analogous)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
pKa (Conjugate Acid) ~4.5 (Estimated, lower than aniline due to alkyne electron withdrawal)
Storage Conditions 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light

Synthetic Methodology

The synthesis of 4-Ethynyl-3,5-dimethylaniline is non-trivial due to the steric hindrance at the 4-position. A direct electrophilic substitution is challenging; therefore, a stepwise approach via an iodinated precursor is the industry standard.

Phase 1: Regioselective Iodination

Objective: Synthesize 4-iodo-3,5-dimethylaniline from 3,5-dimethylaniline.

Protocol:

  • Reagents: 3,5-Dimethylaniline (1.0 eq), Iodine (I₂, 1.05 eq), Sodium Bicarbonate (NaHCO₃, 1.2 eq), DCM/Water (1:1 biphasic system).

  • Procedure:

    • Dissolve 3,5-dimethylaniline in DCM.

    • Add NaHCO₃ dissolved in water.

    • Cool to 0°C. Slowly add powdered Iodine over 30 minutes.

    • Note: The amino group directs ortho/para. The 4-position (para) is sterically hindered but electronically favorable. Low temperature prevents over-iodination at the 2,6-positions.

  • Work-up: Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine. Extract organic layer, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Hexanes/EtOAc.

Phase 2: Sonogashira Cross-Coupling

Objective: Install the protected alkyne handle.

Protocol:

  • Reagents: 4-Iodo-3,5-dimethylaniline (1.0 eq), Trimethylsilylacetylene (TMS-acetylene, 1.2 eq), Pd(PPh₃)₂Cl₂ (3 mol%), CuI (1.5 mol%), Triethylamine (Et₃N, 3.0 eq), THF (anhydrous).

  • Procedure:

    • Degas THF/Et₃N mixture with Argon for 20 minutes (Critical: Oxygen poisons the Pd(0) species).

    • Add the aryl iodide, Pd catalyst, and CuI.

    • Add TMS-acetylene dropwise at Room Temperature (RT).

    • Heat to 50°C for 4–6 hours. Monitor by TLC/LC-MS.

  • Work-up: Filter through a Celite pad to remove metal salts. Concentrate filtrate.

Phase 3: Desilylation (Deprotection)

Objective: Reveal the terminal alkyne.[1]

Protocol:

  • Reagents: TMS-intermediate, K₂CO₃ (2.0 eq), Methanol (MeOH).

  • Procedure:

    • Dissolve the intermediate in MeOH.

    • Add K₂CO₃ and stir at RT for 1 hour.

    • Caution: Terminal alkynes can be unstable. Avoid prolonged exposure to air/heat.

  • Isolation: Dilute with water, extract with Et₂O or DCM. Wash with brine. Dry and concentrate under reduced pressure (<30°C).

Visualization: Synthetic Workflow & Logic[3]

The following diagram illustrates the synthesis pathway and the steric logic dictating the reaction conditions.

SynthesisWorkflow cluster_logic Chemical Logic Start 3,5-Dimethylaniline (Precursor) Iodination Step 1: Iodination (I2, NaHCO3) Target: 4-position Start->Iodination Electrophilic Subst. Intermediate1 4-Iodo-3,5-dimethylaniline (Sterically Congested) Iodination->Intermediate1 Coupling Step 2: Sonogashira (Pd/Cu, TMS-Acetylene) Intermediate1->Coupling Cross-Coupling Intermediate2 TMS-Protected Alkyne Coupling->Intermediate2 Deprotection Step 3: Desilylation (K2CO3, MeOH) Intermediate2->Deprotection Cleavage Final 4-Ethynyl-3,5-dimethylaniline (CAS 1235456-22-0) Deprotection->Final Note1 Methyl groups at 3,5 block ortho-attack, directing Iodine to para.

Caption: Stepwise synthesis of CAS 1235456-22-0, highlighting the regioselective control exerted by the 3,5-dimethyl substituents.

Quality Control & Analytics

To ensure the integrity of this intermediate for pharmaceutical use, the following analytical parameters must be met.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

  • Retention Time: Expect elution ~6.5–7.5 min (hydrophobic nature of dimethyl/alkyne).

NMR Specification (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 6.20 (s, 2H): Aromatic protons (Positions 2 and 6). Note the singlet due to symmetry.

  • δ 5.40 (s, 2H): Amine protons (-NH₂). Broad singlet.

  • δ 3.85 (s, 1H): Acetylenic proton (≡C-H ). Characteristic sharp singlet.

  • δ 2.25 (s, 6H): Methyl protons (-CH₃). Strong singlet integrating to 6H.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[3]
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended for anilines), safety goggles, and lab coat.

  • Storage: Store under inert gas (Argon). Alkynes can polymerize or form explosive acetylides in the presence of copper/silver salts; keep away from metal powders.

References

  • BenchChem. (2025).[4][5] Scale-Up Synthesis of 4-Iodo-3,5-dimethylaniline. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 4-Iodo-3,5-dimethylaniline. Retrieved from

  • BLD Pharm. (2024). Compound Monograph: 4-Ethynyl-3,5-dimethylaniline (CAS 1235456-22-0).[6][7] Retrieved from

  • PubChem. (2025). Compound Summary: 4-Ethynyl-N,N-dimethylaniline (Analogous Structure). Retrieved from

  • ResearchGate. (2026). Synthesis of arylbromides from arenes and N-bromosuccinimide. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to 4-Ethynyl-2,6-dimethylaniline

Prepared by: Gemini, Senior Application Scientist Introduction 4-Ethynyl-2,6-dimethylaniline, also known by its IUPAC name 4-ethynyl-2,6-dimethylaniline and CAS number 255850-24-9, is a versatile bifunctional organic com...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Ethynyl-2,6-dimethylaniline, also known by its IUPAC name 4-ethynyl-2,6-dimethylaniline and CAS number 255850-24-9, is a versatile bifunctional organic compound. It incorporates a sterically hindered 2,6-dimethylaniline core with a reactive terminal alkyne (ethynyl group) at the para position. This unique combination of a nucleophilic amino group and a reactive ethynyl moiety makes it a valuable building block in several areas of chemical research and development, including medicinal chemistry, polymer science, and materials science. The 2,6-dimethylaniline scaffold is a key pharmacophore in a number of local anesthetics, including Lidocaine, and its derivatives are of significant interest in the development of new therapeutic agents.[1] The presence of the ethynyl group allows for its participation in a variety of coupling reactions and polymerizations, making it a precursor to advanced materials with tailored electronic and physical properties.[1][2]

Molecular Structure and Synonyms

The chemical structure of 4-ethynyl-2,6-dimethylaniline is characterized by a benzene ring substituted with an amino group at position 1, two methyl groups at positions 2 and 6, and an ethynyl group at position 4. The steric hindrance provided by the two methyl groups ortho to the amine can influence its reactivity and the conformational properties of molecules derived from it.

Synonyms:

  • 4-Ethynyl-2,6-dimethylaniline

  • 2,6-Dimethyl-4-ethynylbenzenamine

  • 4-Amino-2,6-dimethylphenylacetylene (colloquial)

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of 4-ethynyl-2,6-dimethylaniline and its important precursor, 2,6-dimethylaniline, are presented in the table below. The properties for the target molecule are estimated based on data from structurally similar compounds where direct experimental data is not available.

Property4-Ethynyl-2,6-dimethylaniline2,6-Dimethylaniline
CAS Number 255850-24-987-62-7[3]
Molecular Formula C₁₀H₁₁NC₈H₁₁N[3]
Molecular Weight 145.21 g/mol 121.18 g/mol [4]
Appearance Estimated to be a solidColorless to yellow liquid[3][4]
Melting Point Not reported11.45 °C[3]
Boiling Point Not reported215 °C[3]
Solubility Soluble in common organic solventsSlightly soluble in water[4]

Synthesis

The most common and efficient method for the synthesis of 4-ethynyl-2,6-dimethylaniline is through a palladium-catalyzed cross-coupling reaction, specifically the Sonogashira coupling.[1] This reaction involves the coupling of a terminal alkyne with an aryl halide. The general synthetic strategy involves the halogenation of 2,6-dimethylaniline at the para-position, followed by the Sonogashira coupling with a protected alkyne, and subsequent deprotection.

A plausible synthetic pathway is outlined below:

Synthesis_Pathway A 2,6-Dimethylaniline B 4-Iodo-2,6-dimethylaniline A->B Iodination (e.g., I2, HIO3) C 4-((Trimethylsilyl)ethynyl)-2,6-dimethylaniline B->C Sonogashira Coupling (TMS-acetylene, Pd catalyst, Cu(I) cocatalyst, base) D 4-Ethynyl-2,6-dimethylaniline C->D Deprotection (e.g., K2CO3, MeOH)

Sources

Foundational

A Technical Guide to Sterically Hindered Alkynyl Aniline Derivatives: Synthesis, Properties, and Applications

Abstract Sterically hindered alkynyl aniline derivatives represent a unique class of organic molecules characterized by the juxtaposition of a bulky aniline core and a rigid, linear alkynyl substituent. This distinct str...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Sterically hindered alkynyl aniline derivatives represent a unique class of organic molecules characterized by the juxtaposition of a bulky aniline core and a rigid, linear alkynyl substituent. This distinct structural arrangement imparts a fascinating combination of electronic properties, conformational constraints, and chemical reactivity. These attributes have positioned them as highly valuable building blocks in diverse fields, ranging from the development of novel therapeutics to the engineering of advanced functional materials. This in-depth technical guide provides a comprehensive overview of the core aspects of these derivatives, designed for researchers, scientists, and professionals in drug development and materials science. We will explore the significant synthetic challenges posed by steric hindrance and the innovative catalytic systems developed to overcome them. Furthermore, this guide will delve into the unique photophysical properties and versatile applications of these compounds, supported by detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers in their own investigations.

The Strategic Importance of Steric Hindrance and Alkynyl Functionality

The aniline moiety is a cornerstone in medicinal chemistry and materials science, prized for its electronic properties and ability to participate in hydrogen bonding.[1][2] However, the introduction of bulky substituents ortho to the amino group—creating a "sterically hindered" environment—confers several strategic advantages:

  • Metabolic Stability: In drug discovery, aniline cores can be susceptible to metabolic oxidation by liver enzymes, sometimes leading to toxic metabolites.[3][4] Steric hindrance can shield the amino group, impeding enzymatic access and enhancing the metabolic stability and safety profile of a drug candidate.[4]

  • Conformational Control: The bulky groups restrict the rotation around the C-N bond, locking the molecule into specific conformations. This pre-organization can be crucial for enhancing binding affinity and selectivity to biological targets like enzymes or receptors.

  • Modulation of Reactivity: Hindrance around the nitrogen atom decreases its nucleophilicity, influencing its reactivity in subsequent synthetic transformations.

The alkynyl group, a simple carbon-carbon triple bond, adds another layer of versatility:[5]

  • Structural Rigidity: Its linear geometry acts as a rigid spacer, allowing for precise positioning of other functional groups in three-dimensional space—a critical aspect of rational drug design.[5]

  • Rich Reactivity: The triple bond is a gateway to a vast array of chemical transformations, including "click" chemistry, cyclizations, and transition metal-catalyzed couplings, enabling the construction of complex molecular architectures.[5]

  • Bioisosterism: The alkynyl moiety can serve as a bioisostere for various functional groups, helping to fine-tune a molecule's pharmacokinetic and pharmacodynamic properties.[5]

The combination of these two features in sterically hindered alkynyl aniline derivatives creates a powerful scaffold for innovation.

Synthetic Strategies: Navigating the Steric Challenge

The synthesis of these target molecules presents a significant challenge: forming bonds adjacent to bulky groups.[6] Success hinges on the use of highly active and specialized transition metal catalyst systems. The two primary disconnection approaches involve either forming the C(aryl)-N bond or the C(aryl)-C(alkynyl) bond as the key step.

Palladium and Copper-Catalyzed C-N Bond Formation

Forming the C-N bond in a sterically congested environment is arguably the most critical challenge. Methods like the Buchwald-Hartwig amination (Palladium-catalyzed) and Ullmann-type couplings (Copper-catalyzed) are the workhorses for this transformation.

Causality Behind Catalyst Choice: The primary obstacle in coupling hindered substrates is the slow rate of reductive elimination from the metal center.[6] To overcome this, catalysts must be both highly active and sterically accommodating. The solution lies in using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, t-BuXPhos) or N-heterocyclic carbenes (NHCs).[6] These ligands promote the formation of a monoligated, 14-electron palladium(0) species, which is the highly active catalyst necessary to engage sterically demanding partners.[6]

Copper-catalyzed systems have re-emerged as a practical, cost-effective alternative to palladium.[7][8] Recent advancements have identified specific N,O- and N,N-ligands that can effectively facilitate the coupling of even ortho-substituted aryl halides with hindered anilines, often under milder conditions.[7][8][9]

Workflow: Synthesis via C-N Coupling

G cluster_0 Reactants cluster_1 Catalytic System A Sterically Hindered Amine F C-N Cross-Coupling (Buchwald-Hartwig or Ullmann-type) A->F B Alkynyl-Substituted Aryl Halide B->F C Pd or Cu Precursor C->F D Bulky Ligand (e.g., Biarylphosphine, NHC) D->F E Base (e.g., NaOt-Bu, K2CO3) E->F G Sterically Hindered Alkynyl Aniline Derivative F->G

Caption: General workflow for synthesizing the target molecule via a key C-N cross-coupling step.

The Sonogashira Coupling: Introducing the Alkynyl Moiety

The Sonogashira reaction is the most prevalent method for forming C(sp²)-C(sp) bonds, coupling an aryl halide with a terminal alkyne.[10] It traditionally uses a dual catalytic system of palladium and a copper(I) co-catalyst.[10][11]

Mechanistic Considerations: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the product. The copper cycle facilitates the formation of the crucial copper(I) acetylide intermediate.

Catalytic Cycle: Sonogashira Reaction

Sonogashira_Cycle pd0 L₂Pd⁰ pd_complex1 L₂Pd⁰(Ar)(X) pd0->pd_complex1 Oxidative Addition pd_complex2 L₂Pd⁰(Ar)(C≡CR) pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-C≡C-R pd_complex2->product cu_x CuX cu_acetylide Cu-C≡C-R cu_x->cu_acetylide Deprotonation cu_acetylide->pd_complex1 ar_x Ar-X ar_x->pd_complex1 alkyne H-C≡C-R alkyne->cu_acetylide base Base base->cu_acetylide

Caption: Simplified catalytic cycles of the Palladium/Copper co-catalyzed Sonogashira reaction.

When one of the coupling partners is sterically hindered, reaction rates can be slower.[12] In these cases, careful optimization of the catalyst, ligand, base, and temperature is essential. Copper-free Sonogashira protocols have also been developed, which can be advantageous for sensitive substrates.[13] These often rely on highly active palladium catalysts with bulky ligands and specific amine bases that can facilitate the deprotonation of the alkyne without the need for a copper co-catalyst.[13]

Key Applications in Research and Development

The unique properties of sterically hindered alkynyl anilines make them valuable in several high-impact research areas.

Medicinal Chemistry and Drug Discovery

Substituted anilines are privileged scaffolds in drug discovery.[1] The introduction of the alkynyl group has led to potent inhibitors for various therapeutic targets.

  • Enzyme Inhibition: A notable example is in the development of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors for cancer therapy. A series of 6-alkynyl-4-anilinoquinazoline derivatives were synthesized via Sonogashira coupling, with some compounds demonstrating potent EGFR kinase inhibition with IC₅₀ values in the nanomolar range.[14] The alkynyl group often serves to probe hydrophobic pockets in the enzyme's active site, enhancing binding affinity.

Table 1: Example Biological Activity of Alkynyl-Anilinoquinazoline Derivatives

Compound C-6 Substituent EGFR Kinase IC₅₀ (nM)
5a -C≡C-H >1000
5e -C≡C-CH₂OH 14
5f -C≡C-Ph 130

(Data adapted from reference[14])

Materials Science and Photophysics

The rigid, conjugated system of alkynyl anilines often gives rise to interesting photophysical properties, making them candidates for fluorescent probes, organic light-emitting diodes (OLEDs), and conductive polymers.

  • Fluorescent Chromophores: The extended π-conjugation from the aniline ring through the alkyne can lead to compounds with strong fluorescence and large Stokes shifts.[15] The electronic nature of substituents on both the aniline and the alkyne can be tuned to modulate the absorption and emission wavelengths.[15][16] For instance, alkynyl-fused benzotriazole derivatives have been shown to possess high quantum yields and brightness.[15]

Table 2: Selected Photophysical Properties of Alkynyl-Substituted Chromophores

Compound Class Absorption Max (λ_abs, nm) Emission Max (λ_em, nm) Quantum Yield (Φ)
Alkynyl-fused Benzotriazole (p-methoxy) 321 435 0.34
Naphthyl-substituted Alkyne Benzotriazole 333 473 0.42
Octasubstituted Zinc Phthalocyanine (alkynyl) 682 690 0.23

(Data compiled from references[15][17])

  • Conductive Polymer Precursors: Aniline derivatives are the monomers for polyaniline, a well-known conductive polymer.[1] The incorporation of alkynyl groups can influence the electronic properties and processability of the resulting polymers. While steric hindrance can sometimes impede polymer chain packing and reduce conductivity, the alkynyl groups offer sites for post-polymerization modification.[1]

Versatile Reagents for Heterocyclic Synthesis

2-(Alkynyl)anilines are exceptionally versatile precursors for constructing a wide range of nitrogen-containing heterocycles, which are themselves prevalent in pharmaceuticals and agrochemicals.[18]

  • Synthesis of Quinolines: Through electrophilic or transition metal-catalyzed cyclization, the amino group and the aniline ring can react with the alkyne moiety to form substituted quinolines.[19][20] For example, treatment of N-(2-alkynyl)anilines with iodine promotes an iodocyclization to produce 3-iodoquinolines, which can be further functionalized.[19]

Diagram: Heterocyclic Synthesis from an Alkynyl Aniline

G start Sterically Hindered 2-(Alkynyl)aniline cyclization Intramolecular Cyclization start->cyclization reagent Electrophile (e.g., I₂) or Metal Catalyst reagent->cyclization product Substituted Quinolines, Indoles, etc. cyclization->product

Caption: Pathway for converting alkynyl anilines into valuable heterocyclic structures.

Experimental Protocols: A Practical Guide

The following protocols are representative methodologies. Researchers must optimize conditions for their specific substrates and ensure all reactions are performed under an inert atmosphere with dry solvents.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of a Hindered Aryl Bromide

Objective: To synthesize a tetra-ortho-substituted diarylamine, a classic example of a sterically demanding C-N coupling.[6]

Materials:

  • Aryl bromide (e.g., 2-bromo-1,3-diisopropylbenzene) (1.0 mmol)

  • Sterically hindered aniline (e.g., 2,6-diisopropylaniline) (1.2 mmol)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.005 mmol, 0.5 mol%)

  • Bulky phosphine ligand (e.g., XPhos) (0.01 mmol, 1.0 mol%)

  • Anhydrous toluene (2.0 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup (Inert Atmosphere): Inside a glovebox, add the aryl bromide (1.0 mmol), the sterically hindered aniline (1.2 mmol), NaOt-Bu (1.4 mmol), Pd(OAc)₂ (0.005 mmol), and the phosphine ligand (0.01 mmol) to the reaction vessel.[6]

  • Solvent Addition: Add anhydrous toluene (2.0 mL) to the vessel.

  • Reaction Execution: Seal the vessel tightly, remove it from the glovebox, and place it in a preheated oil bath at 100-120 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The high steric hindrance may necessitate longer reaction times.[6]

  • Workup: After the reaction is complete, cool the vessel to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired sterically hindered diarylamine.

Protocol 2: Copper-Free Sonogashira Coupling

Objective: To couple a sterically hindered aryl bromide with a terminal alkyne using a modern, copper-free protocol.[13]

Materials:

  • Sterically hindered aryl bromide (e.g., 1-bromo-2,4,6-trimethylbenzene) (0.5 mmol)

  • Terminal alkyne (e.g., phenylacetylene) (0.8 mmol)

  • Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, P2) (0.0125 mmol, 2.5 mol%)

  • Sterically hindered amine base (e.g., 2,2,6,6-tetramethylpiperidine, TMP) (1.0 mmol)

  • Anhydrous dimethyl sulfoxide (DMSO) (2.5 mL)

  • Reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: In a vial under an argon atmosphere, add the palladium precatalyst (0.0125 mmol), the sterically hindered aryl bromide (0.5 mmol), and the terminal alkyne (0.8 mmol).

  • Solvent and Base Addition: Add anhydrous DMSO (2.5 mL) followed by the amine base (TMP, 1.0 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature for 2-18 hours. The use of a highly active, monoligated precatalyst facilitates the reaction under mild conditions.[13]

  • Monitoring: Monitor the reaction by LC/MS until the starting aryl bromide is consumed.

  • Workup: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired alkynyl aniline derivative.

Future Outlook

The field of sterically hindered alkynyl aniline derivatives continues to evolve. Future research will likely focus on several key areas:

  • Development of Novel Catalysts: The design of even more active and robust catalysts, particularly those based on earth-abundant metals like copper or iron, will be crucial for making these syntheses more sustainable and cost-effective.[9][11]

  • Asymmetric Synthesis: Developing enantioselective methods to control the stereochemistry of substituents on the aniline core will open new avenues in chiral ligand design and asymmetric catalysis.

  • Expanded Applications in Photoredox Catalysis: Visible-light-mediated reactions offer mild and environmentally benign synthetic pathways. Harnessing photoredox catalysis to construct or functionalize these sterically hindered systems is a promising frontier.[3]

  • Bioconjugation and Chemical Biology: The alkynyl handle is ideal for bioconjugation via click chemistry. Designing sterically hindered aniline probes that can be attached to biomolecules will enable new tools for studying biological systems.

References

  • Title: Cu-Catalyzed C–N Coupling with Sterically Hindered Partners Source: ResearchGate URL: [Link]

  • Title: Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides Source: ChemRxiv URL: [Link]

  • Title: Cu-Catalyzed C–N Coupling with Sterically Hindered Partners Source: ACS Catalysis URL: [Link]

  • Title: Practical catalytic method for synthesis of sterically hindered anilines Source: RSC Publishing URL: [Link]

  • Title: The effect of steric bulk in Sonogashira coupling reactions Source: ResearchGate URL: [Link]

  • Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Publishing URL: [Link]

  • Title: Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl Source: PMC URL: [Link]

  • Title: 2‐(Alkynyl)anilines and Derivatives — Versatile Reagents for Heterocyclic Synthesis Source: ResearchGate URL: [Link]

  • Title: Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines Source: ACS Publications URL: [Link]

  • Title: Synthesis of New Sterically Hindered Anilines Source: ResearchGate URL: [Link]

  • Title: Examples of alkynyl‐N‐(het)aryl derivatives with photophysical properties Source: ResearchGate URL: [Link]

  • Title: Synthesis of New Sterically Hindered Anilines Source: R Discovery URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Synthesis and Fluorescent Properties of Alkynyl- and Alkenyl-Fused Benzotriazole-Derived α-Amino Acids Source: PMC URL: [Link]

  • Title: Effect of Direct Alkyne Substitution on the Photophysical Properties of Two Novel Octasubstituted Zinc Phthalocyanines Source: PMC URL: [Link]

  • Title: Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors Source: PubMed URL: [Link]

  • Title: Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis Source: CORE URL: [Link]

  • Title: Aniline replacement in drug-like compounds Source: Cresset Group URL: [Link]

Sources

Exploratory

Technical Whitepaper: 3,5-Dimethyl-4-ethynylbenzenamine in Advanced Molecular Synthesis

Executive Summary In modern synthetic chemistry and drug development, the demand for orthogonally reactive bifunctional building blocks is paramount. 3,5-dimethyl-4-ethynylbenzenamine (also known as 4-ethynyl-3,5-dimethy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic chemistry and drug development, the demand for orthogonally reactive bifunctional building blocks is paramount. 3,5-dimethyl-4-ethynylbenzenamine (also known as 4-ethynyl-3,5-dimethylaniline, CAS: 1235456-22-0) has emerged as a highly versatile intermediate [1]. Featuring both a primary aromatic amine and a sterically shielded terminal alkyne, this compound serves as a critical junction in the synthesis of advanced functional materials, bioconjugates, and small-molecule therapeutics.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, providing researchers with the mechanistic causality and self-validating experimental workflows necessary to fully leverage this molecule's dual reactivity.

Physicochemical Profiling & Structural Dynamics

Before integrating this compound into a synthetic pipeline, it is critical to understand its baseline quantitative data and how its structure dictates its behavior in solution [2].

Quantitative Chemical Data
PropertySpecification / Value
Chemical Name 3,5-dimethyl-4-ethynylbenzenamine
Common Synonyms 4-ethynyl-3,5-dimethylaniline
CAS Number 1235456-22-0
Molecular Formula C₁₀H₁₁N
Molecular Weight 145.20 g/mol
Appearance Solid (Off-white to pale yellow)
Storage Conditions 2-8°C, inert atmosphere, protect from light
Typical Purity ≥95% (often 98% via HPLC)
Mechanistic Causality: The Steric and Electronic Interplay

The structural architecture of 3,5-dimethyl-4-ethynylbenzenamine is not merely a scaffold; it actively dictates reaction kinetics.

  • Steric Shielding: The two methyl groups at the 3 and 5 positions create a distinct steric "shield" around the alkyne at the 4-position. This steric bulk plays a crucial role in suppressing unwanted Glaser-type oxidative homocoupling of the terminal alkyne during storage and handling, a common pitfall with unhindered ethynylanilines.

  • Electronic "Push-Pull" System: The para-relationship between the electron-donating amine (-NH₂) and the electron-withdrawing sp-hybridized alkyne (-C≡CH) establishes an inductive pull across the aromatic ring. This slightly reduces the nucleophilicity of the amine compared to an unsubstituted aniline, which directly informs our choice of highly reactive coupling reagents (e.g., HATU) for amide bond formation [3].

Orthogonal Reactivity Mapping

The true utility of 3,5-dimethyl-4-ethynylbenzenamine lies in its orthogonal reactivity. The terminal alkyne is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira coupling, while the primary amine can independently undergo acylation or reductive amination without cross-reactivity.

OrthogonalReactivity cluster_alkyne Alkyne Reactivity (C-4) cluster_amine Amine Reactivity (C-1) Core 3,5-dimethyl-4-ethynylbenzenamine (CAS: 1235456-22-0) Click CuAAC (Click Chemistry) with Azides Core->Click Cu(I), Ascorbate Sono Sonogashira Coupling with Aryl Halides Core->Sono Pd(0), Cu(I), Base Amide Amide Coupling with Carboxylic Acids Core->Amide HATU, DIPEA Triazole 1,4-Disubstituted Triazoles (Bioconjugates/Probes) Click->Triazole InternalAlkyne Internal Alkynes (Extended Conjugation) Sono->InternalAlkyne AmideProd Functionalized Amides (Drug Intermediates) Amide->AmideProd

Orthogonal pathways of 3,5-dimethyl-4-ethynylbenzenamine via amine & alkyne.

Field-Proven Experimental Workflows

Robust science requires protocols that are not only reproducible but self-validating. The following workflows detail the optimal conditions for functionalizing this building block, complete with in-process controls.

Protocol A: Sterically Modulated CuAAC (Click Chemistry)

Objective: Synthesis of 1,4-disubstituted 1,2,3-triazoles via the terminal alkyne. Causality & Design Rationale: The steric hindrance imparted by the 3,5-dimethyl groups requires a highly active Cu(I) catalytic species. Generating Cu(I) in situ from CuSO₄ and sodium ascorbate is preferred over using Cu(I) salts directly, as the continuous presence of ascorbate prevents the rapid oxidation of the catalyst in the presence of a sterically demanding substrate.

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, dissolve 3,5-dimethyl-4-ethynylbenzenamine (1.0 equiv) and the target organic azide (1.1 equiv) in a 1:1 mixture of t-BuOH and H₂O (0.1 M concentration).

  • Catalyst Activation: Add CuSO₄·5H₂O (0.05 equiv) followed immediately by freshly prepared sodium ascorbate (0.10 equiv). Crucial Observation: The solution must transition from blue to pale yellow/colorless, indicating successful reduction to the active Cu(I) species.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Due to the 3,5-dimethyl steric shielding, gently heating to 40°C may be required for sluggish, bulky azides.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC or LC-MS. If the characteristic alkyne C-H stretch (~3300 cm⁻¹) in FTIR persists but the reaction has stalled, the catalytic cycle has likely failed due to copper oxidation. Remedy: Add an additional 0.05 equiv of sodium ascorbate to regenerate the Cu(I) species.

  • Workup: Dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: High-Efficiency Amide Bond Formation

Objective: Functionalization of the primary amine via acylation. Causality & Design Rationale: Because the para-alkyne group withdraws electron density from the aromatic ring, the amine is less nucleophilic. Standard carbodiimide coupling (EDC/NHS) often results in poor yields. Utilizing a highly reactive uronium-based coupling agent (HATU) with a non-nucleophilic base (DIPEA) overcomes this reduced nucleophilicity, driving complete conversion.

Step-by-Step Methodology:

  • Activation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the target carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and stir for 10 minutes at room temperature to form the highly active O-At ester.

  • Coupling: Add 3,5-dimethyl-4-ethynylbenzenamine (1.0 equiv) in one portion.

  • Reaction: Stir at room temperature for 4-6 hours.

  • Self-Validation (In-Process Control): Analyze an aliquot via LC-MS. The disappearance of the m/z 146.2 [M+H]⁺ peak (corresponding to the starting aniline) and the appearance of the target amide mass confirms successful coupling. If starting material remains, verify the pH of the reaction mixture (it must be basic; add more DIPEA if necessary).

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash the organic layer extensively with 5% aqueous LiCl (to remove DMF) and brine. Dry and concentrate for subsequent purification.

Analytical Validation Standards

To ensure the integrity of 3,5-dimethyl-4-ethynylbenzenamine prior to use—especially after prolonged storage—the following analytical benchmarks must be verified:

  • ¹H NMR (CDCl₃, 400 MHz): Look for a distinct singlet at ~3.3 ppm integrating to 1H (terminal alkyne proton), a sharp singlet at ~2.4 ppm integrating to 6H (the two methyl groups), a broad singlet at ~3.7 ppm integrating to 2H (amine protons), and a singlet in the aromatic region (~6.4 ppm) integrating to 2H (the symmetric aromatic protons).

  • LC-MS (ESI+): A dominant peak at m/z 146.2[M+H]⁺ is required.

  • FTIR Spectroscopy: The presence of a sharp peak at ~3290-3310 cm⁻¹ (alkyne C-H stretch) and a weak peak at ~2100 cm⁻¹ (C≡C stretch) validates the alkyne moiety, while doublet peaks at ~3300-3500 cm⁻¹ confirm the primary amine.

References

  • AA Blocks. "4-ethynyl-3,5-dimethylaniline | CAS 1235456-22-0". AA Blocks Chemical Database. Retrieved from:[Link]

Foundational

A Comparative Analysis of 4-ethynyl-3,5-dimethylaniline and its 2,6-dimethyl Isomer: Structure, Reactivity, and Application

An In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract Substituted ethynylanilines are foundational building blocks in medicinal chemistry and materials science, prized for their unique c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Substituted ethynylanilines are foundational building blocks in medicinal chemistry and materials science, prized for their unique combination of a nucleophilic amino group and a versatile terminal alkyne. This technical guide provides an in-depth comparative analysis of two constitutional isomers: 4-ethynyl-3,5-dimethylaniline and 4-ethynyl-2,6-dimethylaniline. We will dissect how the seemingly subtle shift in the position of two methyl groups profoundly impacts molecular geometry, stereoelectronic properties, reactivity, and ultimately, strategic utility in research and development. This document serves as a critical resource for scientists navigating the selection of isomers for targeted applications, from the synthesis of novel pharmaceutical agents to the design of advanced π-conjugated materials.

Introduction: The Strategic Importance of Isomeric Scaffolds

The aniline scaffold is a privileged structure in drug discovery, appearing in countless approved therapeutics.[1][2] Its derivatization allows for the fine-tuning of pharmacological and pharmacokinetic properties. The introduction of an ethynyl group further enhances its value, providing a reactive handle for carbon-carbon bond formation through reactions like Sonogashira coupling or as a pharmacophore capable of key interactions with biological targets.[3][4]

This guide focuses on two isomers where the core difference lies in the placement of two methyl groups on the aniline ring relative to the amino functionality.

  • 4-ethynyl-3,5-dimethylaniline : Features methyl groups at the meta-positions relative to the amine.

  • 4-ethynyl-2,6-dimethylaniline : Features methyl groups at the ortho-positions.[5]

This distinction is far from trivial. The ortho-substitution in the 2,6-isomer introduces significant steric hindrance around the amino group, a phenomenon known as the "ortho-effect," which dramatically alters its chemical behavior compared to the more sterically accessible 3,5-isomer.[6][7] Understanding these differences is paramount for rational molecular design and synthetic strategy.

Molecular Structure and Stereoelectronic Properties

The core divergence in the properties of these two isomers originates from their fundamental structural and electronic differences.

The Ortho-Effect in 2,6-Dimethylaniline Scaffolds

In 4-ethynyl-2,6-dimethylaniline, the two methyl groups flank the amino group. This arrangement imposes significant steric congestion, leading to several critical consequences:

  • Inhibition of Protonation and Solvation: The bulky methyl groups physically obstruct the lone pair on the nitrogen atom, hindering its ability to accept a proton (lowering basicity) and interfering with the stabilizing solvation of the corresponding anilinium cation.[6]

  • Reduced Nucleophilicity: The steric shield around the nitrogen lone pair makes it a less effective nucleophile in reactions such as N-alkylation or acylation.

  • Disrupted Planarity: The steric clash can force the -NH₂ group slightly out of the plane of the aromatic ring, which can affect the delocalization of the nitrogen's lone pair into the π-system.

The Unhindered Nature of the 3,5-Dimethylaniline Scaffold

In contrast, the amino group in 4-ethynyl-3,5-dimethylaniline is sterically unencumbered. The meta-positioning of the methyl groups means they do not interfere with the nitrogen's lone pair. Consequently, its basicity and nucleophilicity are more comparable to aniline itself, influenced primarily by the electronic effects of the substituents.[8]

The methyl groups are electron-donating through induction, which increases the electron density on the aromatic ring and slightly enhances the basicity of the amino group compared to unsubstituted aniline.[8][9]

Caption: Steric effects on the amino group in the two isomers.

Comparative Physicochemical and Spectroscopic Data

The structural differences manifest in measurable physical and analytical properties. While data for 4-ethynyl-3,5-dimethylaniline is less commonly published, we can predict its properties based on its structure and compare it to the well-characterized 2,6-isomer.

Table 1: Physicochemical Property Comparison

Property4-ethynyl-2,6-dimethylaniline4-ethynyl-3,5-dimethylaniline (Predicted/Typical)Rationale for Differences
Molecular Formula C₁₀H₁₁N[5]C₁₀H₁₁NIdentical (Isomers)
Molecular Weight ~145.21 g/mol [5]~145.21 g/mol Identical (Isomers)
Appearance SolidLikely a solidAromatic amines of this size are typically solids.
Melting Point Not widely reportedExpected to differ from the 2,6-isomerDifferences in crystal lattice packing due to symmetry.
Boiling Point Not widely reportedExpected to differ from the 2,6-isomerDifferences in intermolecular forces.
pKa (of conjugate acid) LowerHigherSteric hindrance in the 2,6-isomer inhibits protonation, lowering basicity (and thus pKa).[6]
Differentiating Isomers with Spectroscopy

Spectroscopic methods provide definitive fingerprints to distinguish between the two isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for differentiation.[5]

    • 4-ethynyl-2,6-dimethylaniline: Due to its C₂ᵥ symmetry, the ¹H NMR spectrum will show a single resonance for the six protons of the two equivalent methyl groups and a single resonance for the two equivalent aromatic protons.

    • 4-ethynyl-3,5-dimethylaniline: This isomer also possesses C₂ᵥ symmetry. It will exhibit a single peak for the six methyl protons. However, the two aromatic protons are not equivalent and will appear as distinct signals.

  • Infrared (IR) Spectroscopy:

    • The N-H stretching vibrations of the primary amine will appear in the 3300-3500 cm⁻¹ region for both compounds.[5]

    • A sharp, characteristic peak for the terminal alkyne C-H stretch (≡C-H) is expected around 3300 cm⁻¹.[5]

    • The C≡C stretch will appear as a weak to medium band in the 2100-2140 cm⁻¹ region.

Table 2: Predicted ¹H NMR Spectral Data Comparison

Protons4-ethynyl-2,6-dimethylaniline4-ethynyl-3,5-dimethylaniline
-CH₃ Singlet (6H)Singlet (6H)
Ar-H Singlet (2H)Two distinct singlets (1H each)
-NH₂ Broad Singlet (2H)Broad Singlet (2H)
-C≡CH Singlet (1H)Singlet (1H)

Synthesis and Reactivity

The synthetic pathways to both isomers are conceptually similar, typically involving the introduction of the ethynyl group onto a pre-existing dimethylaniline ring, often via Sonogashira coupling. The key difference lies in the synthesis of the respective iodo-dimethylaniline precursors.

General Synthetic Workflow

The most common approach involves a two-step sequence:

  • Electrophilic Iodination: The corresponding dimethylaniline is treated with an iodinating agent to install an iodine atom at the 4-position.

  • Sonogashira Coupling: The resulting 4-iodo-dimethylaniline is coupled with a protected or terminal alkyne, such as trimethylsilylacetylene, followed by deprotection.[3]

Sources

Exploratory

Introduction: Modulating Electronic Properties Through Steric Hindrance

An In-Depth Technical Guide to the Electronic Properties of Hindered Ethynyl Anilines For Researchers, Scientists, and Drug Development Professionals Ethynyl anilines represent a fascinating class of molecules, combining...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties of Hindered Ethynyl Anilines For Researchers, Scientists, and Drug Development Professionals

Ethynyl anilines represent a fascinating class of molecules, combining the electron-donating character of the aniline moiety with the π-accepting and rigid nature of the ethynyl group. This unique electronic interplay makes them valuable building blocks in materials science, particularly for the development of organic semiconductors, molecular wires, and functional dyes. The introduction of steric hindrance, typically through the incorporation of bulky substituents on or near the aniline nitrogen, offers a powerful strategy to fine-tune the electronic and photophysical properties of these systems. By forcing a twist in the molecular geometry, steric hindrance can disrupt π-conjugation, leading to predictable and controllable changes in oxidation potentials, absorption and emission spectra, and charge transport characteristics. This guide provides a comprehensive overview of the synthesis, characterization, and computational modeling of hindered ethynyl anilines, offering a roadmap for their rational design and application.

Synthesis of Hindered Ethynyl Anilines: The Sonogashira Coupling Approach

The most common and versatile method for the synthesis of ethynyl anilines is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction efficiently forms a carbon-carbon bond between a terminal alkyne and an aryl halide. To introduce steric hindrance, the aniline starting material can be functionalized with bulky groups, such as tert-butyl or trimethylsilyl, either on the nitrogen atom or at the ortho positions of the aromatic ring.

Generalized Synthetic Protocol for a Hindered Ethynyl Aniline
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the hindered haloaniline (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a copper(I) co-catalyst like CuI (0.04-0.10 eq.).

  • Solvent and Reagents: Dissolve the solids in a suitable degassed solvent, typically a mixture of tetrahydrofuran (THF) and a base like triethylamine (Et₃N).

  • Alkyne Addition: Add the desired terminal alkyne (1.1-1.5 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired hindered ethynyl aniline.

Experimental Characterization of Electronic Properties

A combination of electrochemical and spectroscopic techniques is essential to fully elucidate the electronic properties of hindered ethynyl anilines.

Cyclic Voltammetry (CV): Probing Redox Behavior

Cyclic voltammetry is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule. For hindered ethynyl anilines, CV provides direct insight into the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Steric hindrance is expected to increase the oxidation potential of the aniline moiety due to a decrease in π-conjugation with the aromatic ring, making the molecule more difficult to oxidize.

  • Electrolyte Solution: Prepare a 0.1 M solution of a suitable electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in a dry, aprotic solvent like acetonitrile or dichloromethane.

  • Analyte Solution: Dissolve the hindered ethynyl aniline sample in the electrolyte solution to a final concentration of approximately 1 mM.

  • Electrochemical Cell: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

  • Data Acquisition: Purge the solution with an inert gas (e.g., argon) for 10-15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back.

  • Internal Standard: Add a ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard to accurately reference the measured potentials.

UV-Visible and Fluorescence Spectroscopy: Investigating Optical Properties

UV-visible absorption spectroscopy measures the electronic transitions from the ground state to excited states, while fluorescence spectroscopy probes the emission of light as the molecule relaxes from the first excited state back to the ground state. Steric hindrance, by disrupting planarity and conjugation, is expected to cause a blue shift (hypsochromic shift) in the absorption and emission spectra, corresponding to an increase in the HOMO-LUMO energy gap.

  • Solution Preparation: Prepare a series of dilute solutions of the hindered ethynyl aniline in a spectroscopic grade solvent (e.g., cyclohexane, THF, or acetonitrile) with concentrations typically ranging from 10⁻⁶ to 10⁻⁵ M.

  • UV-Vis Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.

  • Fluorescence Measurement: Excite the sample at the wavelength of maximum absorption (λmax) and record the emission spectrum using a fluorometer.

  • Quantum Yield Determination: Determine the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Computational Modeling: A Theoretical Approach

Density Functional Theory (DFT) is a powerful computational method for modeling the electronic structure and properties of molecules. DFT calculations can provide valuable insights into the geometry, frontier molecular orbital energies (HOMO and LUMO), and simulated absorption spectra of hindered ethynyl anilines, complementing the experimental data.

DFT Calculation Workflow
  • Molecular Geometry Optimization: The first step is to perform a geometry optimization to find the lowest energy conformation of the molecule. This will reveal the degree of twisting induced by the steric hindrance.

  • Frequency Calculation: A frequency calculation should be performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation: A single-point energy calculation is then performed to obtain the energies of the molecular orbitals, including the HOMO and LUMO.

  • Time-Dependent DFT (TD-DFT): To simulate the UV-Vis absorption spectrum, a TD-DFT calculation is performed to determine the energies and oscillator strengths of the electronic transitions.

Data Summary and Visualization

The following table summarizes the expected trends in the electronic properties of a hindered ethynyl aniline compared to its non-hindered counterpart.

PropertyNon-Hindered Ethynyl AnilineHindered Ethynyl Aniline
Oxidation Potential (V vs. Fc/Fc⁺) LowerHigher
λmax (nm) Longer WavelengthShorter Wavelength
Emission λmax (nm) Longer WavelengthShorter Wavelength
HOMO-LUMO Gap (eV) SmallerLarger
Diagrams

G cluster_synthesis Synthesis Workflow Start Hindered Haloaniline + Terminal Alkyne Reaction Sonogashira Coupling Start->Reaction Catalysts Pd(PPh3)4, CuI Catalysts->Reaction Purification Column Chromatography Reaction->Purification Product Hindered Ethynyl Aniline Purification->Product G cluster_characterization Characterization Workflow Sample Hindered Ethynyl Aniline CV Cyclic Voltammetry Sample->CV Spectroscopy UV-Vis & Fluorescence Sample->Spectroscopy DFT Computational Modeling (DFT) Sample->DFT Redox Redox Potentials CV->Redox Optical Absorption/Emission Spectra Spectroscopy->Optical Orbitals HOMO/LUMO Energies DFT->Orbitals

Caption: Experimental and computational characterization workflow.

G cluster_relationship Structure-Property Relationship Hindrance Increased Steric Hindrance Twist Increased Torsional Angle Hindrance->Twist Conjugation Decreased π-Conjugation Twist->Conjugation HOMO Stabilized HOMO Conjugation->HOMO LUMO Destabilized LUMO (less affected) Conjugation->LUMO Gap Increased HOMO-LUMO Gap HOMO->Gap Oxidation Increased Oxidation Potential HOMO->Oxidation LUMO->Gap BlueShift Blue Shift in Spectra Gap->BlueShift

Caption: The effect of steric hindrance on electronic properties.

Conclusion and Future Outlook

The introduction of steric hindrance provides a robust and predictable method for tuning the electronic properties of ethynyl anilines. By carefully selecting the size and position of bulky substituents, researchers can rationally design molecules with tailored redox potentials, absorption and emission characteristics, and HOMO-LUMO energy gaps. These custom-designed molecules hold significant promise for a wide range of applications, from organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs) to molecular sensors and probes. Future research in this area will likely focus on the synthesis of increasingly complex hindered systems, the exploration of their charge transport properties in solid-state devices, and the development of novel applications that leverage their unique electronic and photophysical behavior.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • El-Ghayoury, A., & Skabara, P. J. (2012). Functional π-Systems: From Synthesis to Function. John Wiley & Sons.
  • Bard, A. J., & Faulkner, L. R. (2001).
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.
  • Jensen, F. (2017).
Foundational

4-Ethynyl-3,5-dimethylaniline molecular weight and formula

CAS Registry Number: 1235456-22-0 Formula: C₁₀H₁₁N Molecular Weight: 145.20 g/mol [1][2] Executive Summary 4-Ethynyl-3,5-dimethylaniline is a specialized arylamine intermediate primarily utilized in the synthesis of tyro...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 1235456-22-0 Formula: C₁₀H₁₁N Molecular Weight: 145.20 g/mol [1][2]

Executive Summary

4-Ethynyl-3,5-dimethylaniline is a specialized arylamine intermediate primarily utilized in the synthesis of tyrosine kinase inhibitors (TKIs). Its structural motif—a primary amine para to an ethynyl group, flanked by two methyl groups—provides a unique combination of steric bulk and linear rigidity. This steric crowding at the ortho positions relative to the ethynyl group (positions 3 and 5) confers metabolic stability and restricts rotational freedom in ligand-protein binding events, making it a critical "warhead" precursor for covalent inhibitors targeting EGFR and FGFR pathways.

Critical Distinction: This compound is frequently confused with its isomer, 4-ethynyl-N,N-dimethylaniline (CAS 17573-94-3). Researchers must verify the presence of the primary amine (-NH₂) versus the tertiary dimethylamine [-N(CH₃)₂] before proceeding with synthesis.

Physicochemical Characterization

The molecule consists of a benzene core substituted with a primary amine at position 1, methyl groups at positions 3 and 5, and an ethynyl (acetylene) group at position 4.

Key Properties Table[1][2][3][4]
PropertyValueNotes
Molecular Formula C₁₀H₁₁N
Molecular Weight 145.20 g/mol Monoisotopic Mass: 145.089
CAS Number 1235456-22-0Specific to the primary amine isomer
Predicted LogP ~2.3 - 2.5Moderately lipophilic; suitable for CNS penetration
pKa (Conjugate Acid) ~4.5 - 5.0Reduced basicity compared to aniline due to electron-withdrawing ethynyl group
Appearance Off-white to pale brown solidSensitive to oxidation/polymerization upon air exposure
Solubility DMSO, Methanol, DCMSparingly soluble in water

Synthetic Routes & Process Chemistry

The synthesis of 4-ethynyl-3,5-dimethylaniline presents a regioselectivity challenge. Direct electrophilic substitution (e.g., iodination) of 3,5-dimethylaniline favors the ortho position (2 or 6) due to the strong directing effect of the amine. To install the ethynyl group at the sterically crowded para position (4), a directed iodination or a protection-deprotection strategy is required.

Primary Synthetic Pathway: The Sonogashira Route

This protocol describes the conversion of 3,5-dimethylaniline to the 4-iodo intermediate, followed by palladium-catalyzed cross-coupling.

Step 1: Regioselective Iodination

  • Reagents: 3,5-Dimethylaniline, Iodine Monochloride (ICl) or I₂/NaHCO₃.

  • Conditions: AcOH/DCM, 0°C to RT.

  • Mechanism: The two methyl groups at 3 and 5 create a steric pocket at position 4. While positions 2/6 are electronically favorable, careful control of temperature and bulky iodinating agents can favor the para product (4-iodo-3,5-dimethylaniline) or require separation from the ortho isomer.

Step 2: Sonogashira Coupling

  • Reagents: 4-Iodo-3,5-dimethylaniline, Trimethylsilylacetylene (TMS-acetylene).

  • Catalyst System: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%).

  • Base/Solvent: Et₃N or Diisopropylamine (DIPA) in THF.

  • Protocol: Deoxygenate solvents thoroughly. The TMS group protects the alkyne from homocoupling (Glaser coupling).

Step 3: Desilylation (Deprotection)

  • Reagents: K₂CO₃ or TBAF.

  • Solvent: Methanol/DCM.

  • Outcome: Removal of the TMS group yields the terminal alkyne.

Synthetic Workflow Diagram

SynthesisPath Start 3,5-Dimethylaniline (Precursor) Iodination Step 1: Iodination (I2, NaHCO3 or ICl) Target: 4-position Start->Iodination Intermediate1 4-Iodo-3,5-dimethylaniline Iodination->Intermediate1 Isolation & Purification Coupling Step 2: Sonogashira Coupling (TMS-Acetylene, Pd cat., CuI) Intermediate1->Coupling Intermediate2 4-(TMS-ethynyl)-3,5-dimethylaniline Coupling->Intermediate2 Deprotection Step 3: Desilylation (K2CO3, MeOH) Intermediate2->Deprotection Product 4-Ethynyl-3,5-dimethylaniline (Final Product) Deprotection->Product Final Workup

Caption: Step-wise synthetic pathway from commercially available 3,5-dimethylaniline to the target ethynyl derivative via Sonogashira coupling.

Analytical Validation (Self-Validating Protocols)

To ensure the identity of the synthesized material, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: DMSO-d₆ or CDCl₃.

  • Methyl Groups: Look for a strong singlet integrating to 6H around δ 2.2–2.4 ppm . The symmetry of the molecule makes these equivalent.

  • Ethynyl Proton: A diagnostic singlet (or triplet if long-range coupling resolves) around δ 3.0–3.5 ppm . This confirms the terminal alkyne is present and deprotected.

  • Aromatic Protons: A singlet integrating to 2H around δ 6.3–6.5 ppm . The 2 and 6 protons are chemically equivalent due to the C2v symmetry axis.

  • Amine Protons: Broad singlet (2H) around δ 3.5–5.0 ppm (solvent dependent).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Target Ion: [M+H]⁺ = 146.21 m/z .

  • Fragmentation: Look for loss of the ethynyl group or ammonia in MS/MS modes.

Quality Control Decision Tree

QCDecision Sample Synthesized Sample NMR 1H NMR Analysis Sample->NMR Check1 Methyl Singlet (6H)? Symmetric Aromatics? NMR->Check1 Check2 Alkyne Proton Present? Check1->Check2 Yes Fail1 FAIL: Regioisomer (2-iodo derived) Check1->Fail1 No (Split aromatics) Pass PASS: Identity Confirmed Check2->Pass Yes Fail2 FAIL: TMS not removed Check2->Fail2 No (TMS peak present)

Caption: Analytical logic flow to distinguish the target molecule from common synthetic impurities or regioisomers.

Applications in Medicinal Chemistry

4-Ethynyl-3,5-dimethylaniline serves as a high-value building block for Tyrosine Kinase Inhibitors (TKIs) .

Mechanism of Action Utility
  • Conformational Control: The 3,5-dimethyl substitution pattern forces the aniline ring to twist relative to the connected scaffold (e.g., quinazoline or pyrimidine). This "atropisomer-like" twist often improves selectivity for specific kinase pockets (e.g., EGFR T790M mutants).

  • Hydrophobic Filling: The methyl groups fill small hydrophobic pockets within the ATP-binding site, increasing binding affinity via Van der Waals interactions.

  • Warhead Linker: The ethynyl group acts as a rigid linker that can be extended via "Click Chemistry" (CuAAC) to attach solubilizing tails or covalent warheads (acrylamides) that target cysteines in the enzyme active site.

Handling and Storage[1][5]
  • Storage: -20°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Terminal alkynes can be unstable; avoid prolonged exposure to light and metal salts (other than during catalysis) to prevent acetylide formation or polymerization.

References

  • PubChem. (2025).[3] Compound Summary: 4-Ethynyl-3,5-dimethylaniline (CAS 1235456-22-0).[1][2][4][5][6][7] National Center for Biotechnology Information. Link

  • BLD Pharm. (2025).[2][6] Product Datasheet: 4-Ethynyl-3,5-dimethylaniline.[1][2][4][5][6][7]Link

  • ChemScene. (2025). Building Blocks for Kinase Inhibitors: 4-Ethynyl-3,5-dimethylaniline.Link

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry, 653(1-2), 46-49.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Researcher's Guide to the Synthesis of 4-ethynyl-3,5-dimethylaniline via Sonogashira Coupling

Abstract This document provides a comprehensive guide for the synthesis of 4-ethynyl-3,5-dimethylaniline, a valuable building block in medicinal chemistry and materials science. The protocol leverages the Sonogashira cro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-ethynyl-3,5-dimethylaniline, a valuable building block in medicinal chemistry and materials science. The protocol leverages the Sonogashira cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] We present a detailed, two-step methodology beginning with the palladium- and copper-cocatalyzed coupling of 4-iodo-3,5-dimethylaniline with trimethylsilylacetylene (TMSA), followed by a straightforward deprotection to yield the terminal alkyne. This guide emphasizes the mechanistic rationale behind procedural choices, robust purification techniques, and critical safety considerations to ensure a reliable and reproducible outcome for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Arylalkynes

Substituted arylalkynes, such as 4-ethynyl-3,5-dimethylaniline, are pivotal intermediates in the synthesis of complex organic molecules. Their rigid, linear alkyne moiety serves as a versatile handle for further functionalization in pharmaceuticals, organic materials, and natural products.[1] The Sonogashira reaction, discovered by Kenkichi Sonogashira, stands out as a premier method for their synthesis due to its mild reaction conditions, tolerance of a wide array of functional groups, and typically high yields.[1][3]

This protocol employs a protected alkyne strategy to circumvent common pitfalls of the Sonogashira reaction, namely the undesired homocoupling of terminal alkynes (Glaser coupling), which can occur in the presence of the copper co-catalyst and oxygen.[1] By first coupling 4-iodo-3,5-dimethylaniline with trimethylsilylacetylene, we ensure a clean reaction, followed by a simple deprotection step to unmask the terminal alkyne. The choice of an aryl iodide as the starting material is strategic, as iodides exhibit higher reactivity compared to the corresponding bromides or chlorides, often allowing the reaction to proceed efficiently at room temperature.[1][4]

Mechanistic Overview: The Sonogashira Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected, independent catalytic cycles: a palladium cycle and a copper cycle.[5] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (4-iodo-3,5-dimethylaniline), forming a Pd(II) complex.

  • The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne (or its protected form's deprotected intermediate) in the presence of a base to form a copper(I) acetylide species. This step increases the nucleophilicity of the alkyne.

  • Transmetalation: The crucial step linking the two cycles is transmetalation, where the acetylide group is transferred from the copper acetylide to the Pd(II) complex. This is often the rate-determining step.[5]

  • Reductive Elimination: The resulting Pd(II) complex, now bearing both the aryl and acetylide ligands, undergoes reductive elimination to release the final coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

Sonogashira_Mechanism Figure 1: The Sonogashira Catalytic Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl trans-L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyne cis-L₂Pd(II)(Ar)(C≡CR) PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡C-R PdII_Alkyne->Product CuX Cu(I)X Cu_Alkyne Cu(I)C≡CR CuX->Cu_Alkyne Cu_Alkyne->CuX Workflow start Start: 4-Iodo-3,5-dimethylaniline & Trimethylsilylacetylene step1 Step 1: Sonogashira Coupling (Pd/Cu Catalysis, TEA, THF) start->step1 intermediate Intermediate: 4-((trimethylsilyl)ethynyl)-3,5-dimethylaniline step1->intermediate step2 Step 2: Silyl Deprotection (K₂CO₃, Methanol) intermediate->step2 purification Purification: Column Chromatography step2->purification product Final Product: 4-ethynyl-3,5-dimethylaniline purification->product

Sources

Application

Advanced Polymerization Protocols for 4-Ethynyl-3,5-dimethylaniline: From Conjugated Polyacetylenes to High-Performance Polyimide Thermosets

Target Audience: Materials Scientists, Polymer Chemists, and Aerospace/Drug Development Professionals. Content Type: Application Note & Experimental Protocol Molecular Anatomy & Mechanistic Causality 4-Ethynyl-3,5-dimeth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Aerospace/Drug Development Professionals. Content Type: Application Note & Experimental Protocol

Molecular Anatomy & Mechanistic Causality

4-Ethynyl-3,5-dimethylaniline (CAS: 1235456-22-0) is a highly specialized, bifunctional building block featuring a terminal alkyne and a primary amine. Its unique structural topology—where the ethynyl group at position 4 is sterically flanked by methyl groups at positions 3 and 5—dictates its chemical reactivity and makes it a highly valuable monomer in both electro-optical materials and aerospace-grade thermosets.

Depending on the catalytic environment, this monomer can be driven down two distinct polymerization pathways:

  • Pathway A (Linear Chain-Growth): The terminal alkyne undergoes transition metal-catalyzed polymerization to form a conjugated polyacetylene backbone with pendant 3,5-dimethylaniline groups. Because the primary amine (-NH₂) is a strong Lewis base, it easily poisons traditional Group VI catalysts (e.g., WCl₆). Therefore, softer Lewis acid catalysts like Rhodium(I) complexes must be used to selectively polymerize the alkyne without amine interference ()[1]. Furthermore, the severe steric hindrance from the 3,5-dimethyl groups requires elevated temperatures (90°C) to drive monomer insertion.

  • Pathway B (Step-Growth & Thermal Cross-Linking): The primary amine is condensed with dianhydrides to form an imide prepolymer, acting as a reactive end-capper ()[2]. The steric shielding of the ethynyl group by the adjacent methyls is highly advantageous here: it raises the onset temperature of thermal cross-linking. This delayed curing provides a wider processing window, allowing the polyimide resin to be fully molded into void-free composites before the alkyne groups cyclotrimerize into a rigid 3D network at 350°C[3].

G Monomer 4-Ethynyl-3,5-dimethylaniline (Bifunctional Monomer) PathA Pathway A: Alkyne Polymerization (Rh-Catalyzed) Monomer->PathA [Rh(nbd)Cl]₂, 90°C Selective for C≡C PathB Pathway B: Amine Condensation (Polyimide End-Capping) Monomer->PathB Dianhydride + Prepolymer Selective for -NH₂ PolyA Linear Polyacetylene (Conjugated Backbone) PathA->PolyA Chain-Growth PolyB Cross-linked Polyimide (Thermoset Network) PathB->PolyB Step-Growth & Thermal Cure

Figure 1: Bifunctional polymerization pathways of 4-ethynyl-3,5-dimethylaniline.

Materials and Safety Handling

  • Monomer: 4-Ethynyl-3,5-dimethylaniline (Purity ≥ 99.0%). Note: Terminal alkynes are sensitive to heat and light. Store strictly at 2-8°C under an inert atmosphere to prevent premature oligomerization[2].

  • Catalysts & Reagents: Norbornadiene rhodium(I) chloride dimer ([Rh(nbd)Cl]₂), Pyromellitic dianhydride (PMDA), 4,4'-Oxydianiline (ODA).

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).

  • Safety: The monomer is a respiratory and skin irritant. Handle inside a fume hood using standard PPE (N95 mask, nitrile gloves) ()[4].

Protocol A: Synthesis of Linear Poly(4-ethynyl-3,5-dimethylaniline)

This protocol utilizes a Rhodium-catalyzed chain-growth mechanism to yield a highly conjugated, electro-optically active polymer.

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL Schlenk flask and purge with ultra-high purity Argon for 15 minutes.

  • Monomer Dissolution: Dissolve 5.0 mmol of 4-ethynyl-3,5-dimethylaniline in 6.4 mL of anhydrous DMF to achieve an initial monomer concentration ([M]₀) of 0.78 M.

  • Catalyst Addition: Quickly add 0.16 mmol of [Rh(nbd)Cl]₂ catalyst. The monomer-to-catalyst (M/C) molar ratio must be strictly maintained at 30:1 to balance propagation rate against steric termination[1].

  • Polymerization: Seal the flask and submerge it in a pre-heated oil bath at 90°C. Stir continuously for 24 hours. The solution will transition to a deep red/brown color, indicating the formation of the conjugated polyacetylene backbone.

  • Isolation: Cool the mixture to room temperature and precipitate the polymer dropwise into 200 mL of vigorously stirred cold methanol.

  • Self-Validating QC Step: Filter the precipitate and analyze via FTIR. The reaction is considered successful if the sharp terminal alkyne C≡C stretch (~2100 cm⁻¹) and the acetylenic C-H stretch (~3300 cm⁻¹) are completely absent, while the primary amine N-H stretches (~3400 cm⁻¹) remain intact.

Protocol B: Polyimide End-Capping and Thermal Curing

This protocol leverages the monomer as a reactive end-capper for polyamic acids, culminating in a high-temperature cure to form a void-free thermoset resin used in aerospace composites.

Step-by-Step Methodology
  • Prepolymer Synthesis: In a dry flask under Argon, dissolve ODA in anhydrous NMP. Slowly add PMDA (in a slight stoichiometric deficit, e.g., 0.95 equivalents) to form an amine-terminated polyamic acid prepolymer.

  • End-Capping: Add 0.10 equivalents of 4-ethynyl-3,5-dimethylaniline to the prepolymer solution. Stir at ambient temperature for 12 hours to ensure complete condensation of the end-capper with the remaining anhydride sites.

  • Imidization: Add an azeotropic agent (e.g., toluene) and heat the solution to 160°C to thermally imidize the prepolymer, driving off water via a Dean-Stark trap. The resulting product is an ethynyl-terminated polyimide oligomer.

  • Thermal Curing (Cross-linking): Cast the oligomer solution onto a glass plate and evaporate the NMP under vacuum at 150°C. Transfer the resulting film to a high-temperature oven. Ramp the temperature at 5°C/min to 350°C – 370°C and hold for 2 hours.

  • Self-Validating QC Step: Analyze the cured film via Differential Scanning Calorimetry (DSC). A properly cured thermoset will show no residual exothermic peaks near 350°C, confirming that all ethynyl groups have successfully cyclotrimerized into a cross-linked network[5].

Workflow Step1 1. Prepolymer Synthesis Step2 2. End-Capping (Add Monomer) Step1->Step2 Step3 3. Imidization (Thermal/Chemical) Step2->Step3 Step4 4. Thermal Cure (350°C - 370°C) Step3->Step4 Step5 Void-Free Thermoset Step4->Step5

Figure 2: Experimental workflow for polyimide end-capping and thermal cross-linking.

Quantitative Data & Process Summary

The following table summarizes the distinct operational parameters and outcomes for the two polymerization pathways:

ParameterPathway A (Linear Polyacetylene)Pathway B (Thermoset Polyimide)
Target Functional Group Terminal Alkyne (-C≡CH)Primary Amine (-NH₂)
Catalyst/Reagent [Rh(nbd)Cl]₂Pyromellitic Dianhydride (PMDA)
Reaction Temperature 90°C (Polymerization)350°C - 370°C (Final Cross-link Cure)
Polymer Topology Linear, Conjugated BackboneHighly Cross-linked 3D Network
Key In-Process QC FTIR: Loss of 2100 cm⁻¹ (C≡C)DSC: Disappearance of Exotherm at ~350°C
Primary Application Electro-optical materials, PhotoluminescenceAerospace composites, High-Temp Resins

References

  • Gui, T.-L., Yin, J.-H., Wang, D.-X., Jin, S.-H., Lee, H.-J., Lim, K. T., Lyoo, W. S., & Gal, Y.-S. (2007). Synthesis and Electro-Optical Properties of Poly(4-ethynylaniline). Molecular Crystals and Liquid Crystals, 459(1).[Link]

  • Royalchem Technical Data. 4-Ethynylaniline | CAS 14235-81-5 | Erlotinib Intermediate & Polyimide End-Capper.[Link]

  • ResearchGate. Free Radical Initiated Low Temperature Cross linking of Phenylethynyl (PE) End-Capped Oligomides.[Link]

Sources

Method

4-Ethynyl-3,5-dimethylaniline as a molecular turnstile component

Application Note: 4-Ethynyl-3,5-dimethylaniline as a Steric Rotor in Molecular Turnstiles Introduction: The Steric Gear Principle In the design of molecular machines, the transition from stochastic Brownian motion to con...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Ethynyl-3,5-dimethylaniline as a Steric Rotor in Molecular Turnstiles

Introduction: The Steric Gear Principle

In the design of molecular machines, the transition from stochastic Brownian motion to controlled mechanical rotation requires precise steric engineering. 4-Ethynyl-3,5-dimethylaniline (EDMA) represents a quintessential "rotor arm" motif. Its utility stems from its specific substitution pattern:

  • The Axle (C-4 Ethynyl): A rigid, conjugated alkyne handle for connection to stators (via Sonogashira coupling or metal-acetylide formation).

  • The Lock (C-3,5 Methyls): These groups provide the necessary steric bulk. In a vacuum, the phenyl ring rotates freely. However, when the ethynyl group is tethered to a stator (e.g., a macrocycle or Metal-Organic Framework), these methyl groups clash with the stator frame, creating a defined rotational energy barrier (

    
    ).
    
  • The Functional Handle (C-1 Amine): A reactive site for further derivatization or dipolar modulation.

This guide details the synthesis of EDMA, its integration into a turnstile architecture, and the validation of its rotary dynamics via Variable Temperature NMR (VT-NMR).

Chemical Architecture & Mechanism

The "Turnstile" operates on a stator-rotor model. EDMA serves as the rotor. The frequency of rotation is dictated by the clearance between the 3,5-methyl groups and the stator struts.

TurnstileMechanism Stator Stator Frame (Macrocycle/MOF) Axle Axle Linkage (Ethynyl Group) Stator->Axle Covalent/Coordination Bond Rotor Rotor Core (Phenyl Ring) Axle->Rotor Rigid Connection Lock Steric Lock (3,5-Dimethyls) Rotor->Lock Substitution Lock->Stator Steric Clash (Defines u0394Gu2021)

Figure 1: Logical architecture of a molecular turnstile using EDMA. The red dashed line represents the repulsive interaction that creates the "switching" or "locking" behavior.

Protocol 1: Synthesis of 4-Ethynyl-3,5-dimethylaniline

Objective: Synthesize high-purity EDMA from commercially available 3,5-dimethylaniline. Precursor: 3,5-Dimethylaniline (CAS: 108-69-0). Critical Quality Attribute: Removal of Pd catalyst traces, which quench fluorescence and interfere with subsequent metal coordination.

Step 1: Regioselective Iodination

Reference: BenchChem Scale-Up Protocols [1].

  • Dissolution: Dissolve 3,5-dimethylaniline (10 mmol) in glacial acetic acid (20 mL).

  • Iodination: Add Iodine monochloride (ICl, 11 mmol) dropwise at 15°C. The methyl groups at 3,5 direct the electrophile to the para-position (C-4) due to steric shielding of the ortho-positions.

  • Quench: Pour into ice water containing

    
     to remove excess iodine.
    
  • Isolation: Filter the precipitate. Recrystallize from ethanol to yield 4-iodo-3,5-dimethylaniline .

Step 2: Sonogashira Coupling
  • Reagents: 4-iodo-3,5-dimethylaniline (5 mmol),

    
     (3 mol%), CuI (2 mol%).
    
  • Solvent: Anhydrous THF/Triethylamine (1:1 v/v). Note: Must be degassed via freeze-pump-thaw (3 cycles) to prevent oxidative homocoupling of the alkyne.

  • Reaction: Add Trimethylsilylacetylene (TMSA, 6 mmol) under Argon. Stir at 40°C for 12 hours.

  • Workup: Filter through Celite. Concentrate and purify via silica flash chromatography (Hexane/EtOAc 8:2).

Step 3: Deprotection
  • Reaction: Dissolve the TMS-protected intermediate in MeOH. Add

    
     (1.5 eq). Stir at RT for 30 mins.
    
  • Purification: Aqueous workup followed by sublimation or column chromatography.

  • Yield Target: >85% overall.

SynthesisWorkflow Start 3,5-Dimethylaniline Step1 Iodination (ICl/AcOH) Target: Para-position Start->Step1 Inter1 4-Iodo-3,5-dimethylaniline Step1->Inter1 Step2 Sonogashira Coupling (TMS-Acetylene, Pd cat.) Inter1->Step2 Step3 Deprotection (K2CO3/MeOH) Step2->Step3 Final 4-Ethynyl-3,5-dimethylaniline (Active Rotor) Step3->Final

Figure 2: Step-wise synthesis workflow ensuring regioselectivity and active group protection.

Protocol 2: Rotational Barrier Characterization (VT-NMR)

Objective: Determine the rotational energy barrier (


) of the EDMA rotor within a supramolecular complex.
Method:  Variable Temperature 

NMR.[1] Theory: At fast rotation (high T), the 3,5-methyl protons appear as a singlet (averaged environment). At slow rotation (low T, "locked" state), they split into distinct signals if the stator environment is asymmetric.
Experimental Setup

References: Oxford NMR Guide [2], MSU VT-NMR Protocols [3].

  • Sample Prep: Dissolve the assembled turnstile complex (5-10 mg) in a high-boiling deuterated solvent (e.g., DMSO-

    
    , Tetrachloroethane-
    
    
    
    ).
    • Constraint: Solvent must remain liquid across the sweep range (e.g., -40°C to +100°C).

  • Instrument: 500 MHz NMR or higher.

  • Shimming: Perform gradient shimming at each temperature step. Critical: Temperature gradients induce convection; allow 10 minutes equilibration per step.

Data Acquisition & Analysis
  • Sweep: Start at 298 K. Decrease temperature in 10 K increments until decoalescence (peak splitting) is observed.

  • Coalescence Temperature (

    
    ):  Identify the temperature where the two methyl signals merge into a flat-topped peak.
    
  • Calculation: Use the Eyring equation approximation for exchange at

    
    :
    


ParameterDescriptionUnit

Coalescence TemperatureKelvin (K)

Peak separation at slow exchange limitHertz (Hz)

Gas Constant

kcal/mol[2]·K
Interpretation of Results

(kcal/mol)
Rotor StatusApplication Suitability
< 10Free RotationFast molecular switches
12 - 18Hindered (Turnstile)Ideal for EDMA-based turnstiles
> 20Locked (Static)Structural struts (non-dynamic)

Applications & Troubleshooting

  • Molecular Gyroscopes: EDMA is coordinated to metal centers (e.g., Pt, Zr) in MOFs. The 3,5-methyls prevent collapse of the framework while allowing internal rotation.

  • Dielectric Materials: The rotation of the polar amine group (if functionalized with a dipole) can be switched on/off thermally, creating switchable dielectric constants.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield (Step 2) Oxidative Homocoupling (Glaser)Ensure rigorous degassing; trace

couples alkynes to diynes.
No Coalescence in NMR Barrier too low/highSwitch solvent to allow wider T range (e.g.,

for low T).
Catalyst Poisoning Residual Iodine from Step 1Ensure thorough

wash; Iodine kills Pd catalysts.

References

  • BenchChem. (2025).[3] Scale-Up Synthesis of 4-Iodo-3,5-dimethylaniline. Retrieved from

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments Guide. Retrieved from

  • Michigan State University. (n.d.). Instructions for Variable Temperature (VT) Operation. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Ethynyl-N,N-dimethylaniline Product Specification (Analogous Chemistry). Retrieved from

  • PubChem. (2025).[4] 4-Ethynyl-N,N-dimethylaniline Compound Summary. Retrieved from

Sources

Application

Functionalization of graphene using alkynyl aniline linkers

Application Notes & Protocols Topic: Covalent Functionalization of Graphene with Alkynyl Aniline for Advanced Biomedical Platforms Audience: Researchers, scientists, and drug development professionals. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Covalent Functionalization of Graphene with Alkynyl Aniline for Advanced Biomedical Platforms

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Graphene, a two-dimensional allotrope of carbon, possesses extraordinary physicochemical properties, making it a material of immense interest for biomedical applications, including advanced drug delivery systems and biosensors.[1][2] However, pristine graphene is inherently hydrophobic and lacks reactive functional groups, which limits its dispersibility in physiological media and prevents the attachment of bioactive molecules.[1] Covalent functionalization is a robust strategy to overcome these limitations. This guide details a powerful and versatile method for the covalent functionalization of graphene using 4-ethynylaniline as a molecular linker. The process utilizes diazonium chemistry to create a stable covalent bond between the aniline group and the graphene's sp² carbon lattice.[3][4] This method introduces a terminal alkyne (C≡C) group onto the graphene surface, which serves as a highly efficient "handle" for subsequent modifications via "click" chemistry, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This two-step approach provides a modular platform for conjugating a wide array of molecules, such as drugs, targeting ligands, or imaging agents, making it an invaluable tool for researchers in materials science and drug development.[5]

The Chemistry of Functionalization: Mechanism & Rationale

The covalent attachment of 4-ethynylaniline to graphene is typically achieved through the in situ generation of an aryl diazonium salt. This method is favored for its efficiency and ability to form stable carbon-carbon bonds with the graphene surface.

Mechanism:

  • Diazonium Salt Formation: 4-ethynylaniline is reacted with a diazotizing agent, such as isoamyl nitrite, to form a highly reactive 4-ethynylbenzene diazonium cation.

  • Electron Transfer & Radical Generation: The graphene sheet donates an electron to the diazonium cation. This reduction step causes the release of a stable dinitrogen (N₂) molecule and generates a highly reactive 4-ethynylphenyl radical.[6]

  • Covalent Bond Formation: The aryl radical rapidly attacks the graphene lattice, forming a stable covalent C-C bond. This process converts a carbon atom in the graphene from sp² to sp³ hybridization, which anchors the linker to the surface.[4]

The primary advantage of this linker is the preservation of the terminal alkyne group, which does not participate in the initial grafting reaction. This alkyne moiety is a versatile functional group for bio-orthogonal "click" chemistry, allowing for the specific and efficient attachment of azide-containing molecules under mild conditions.[7]

Graphene_Functionalization cluster_0 Step 1: In Situ Diazonium Salt Formation cluster_1 Step 2: Covalent Grafting Aniline 4-Ethynylaniline Diazonium 4-Ethynylbenzene Diazonium Cation + N₂ Aniline->Diazonium + Nitrite Isoamyl Nitrite Nitrite->Diazonium + Graphene Pristine Graphene (sp²) Radical 4-Ethynylphenyl Radical Diazonium->Radical - e⁻ (from Graphene) - N₂ FunctionalizedGraphene Alkynyl-Functionalized Graphene (sp³ site) Graphene->FunctionalizedGraphene + Radical

Figure 1: Reaction scheme for the covalent functionalization of graphene with 4-ethynylaniline via diazonium chemistry.

Detailed Experimental Protocols

This section provides step-by-step protocols for the synthesis and subsequent modification of alkynyl-functionalized graphene.

Protocol A: Synthesis of Alkynyl-Functionalized Graphene (G-Alkyne)

This protocol describes the covalent attachment of 4-ethynylaniline to few-layer graphene (FLG) or reduced graphene oxide (rGO).

Materials and Reagents:

  • Graphene source: Few-layer graphene (FLG) or reduced graphene oxide (rGO)

  • 4-ethynylaniline (97% or higher)

  • Isoamyl nitrite (97% or higher)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Acetone, Ethanol, Deionized Water

  • Inert gas (Argon or Nitrogen)

  • Sonicator bath

  • Magnetic stirrer with heating

  • Centrifuge capable of >10,000 x g

  • Schlenk line or glovebox (recommended)

Procedure:

  • Graphene Dispersion: Disperse 100 mg of graphene in 50 mL of anhydrous DMF in a 250 mL three-neck round-bottom flask. Sonicate the mixture for 1 hour to achieve a uniform dispersion.

  • Inert Atmosphere: Place the flask under an inert atmosphere (Ar or N₂) using a Schlenk line and begin stirring.

  • Reagent Addition: Add 200 mg of 4-ethynylaniline to the graphene dispersion. Allow it to dissolve completely.

  • Initiation of Reaction: Slowly add 0.4 mL of isoamyl nitrite dropwise to the mixture at room temperature.[8]

  • Reaction Conditions: Heat the reaction mixture to 60°C and let it stir for 12-16 hours. The color of the suspension will typically darken.

  • Purification - Work-up:

    • Cool the mixture to room temperature.

    • Add 150 mL of acetone to precipitate the functionalized graphene.

    • Collect the solid product by centrifugation at 10,000 x g for 20 minutes.

    • Discard the supernatant. Resuspend the pellet in fresh DMF and sonicate for 10 minutes. Repeat the centrifugation and washing step three times with DMF to remove unreacted reagents.

    • Perform two additional washing cycles with ethanol to remove residual DMF.

  • Drying: Dry the final product, a black powder (G-Alkyne), in a vacuum oven at 60°C overnight. Store under inert conditions.

Protocol B: Post-Functionalization via CuAAC "Click" Chemistry

This protocol demonstrates the utility of the G-Alkyne platform by attaching an azide-modified molecule (e.g., Azido-Fluorescein for imaging or an azide-modified drug analog).

Materials and Reagents:

  • G-Alkyne (from Protocol A)

  • Azide-containing molecule (e.g., 5-Azido-fluorescein)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent: DMF/Water mixture (e.g., 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dispersion: Disperse 20 mg of G-Alkyne in 20 mL of a DMF/Water (4:1) mixture. Sonicate for 30 minutes to ensure good dispersion.

  • Inert Atmosphere: Transfer the dispersion to a reaction flask, place it under an inert atmosphere, and begin stirring.

  • Reagent Addition:

    • Add the azide-containing molecule (e.g., 10 mg of 5-Azido-fluorescein).

    • In a separate vial, prepare fresh solutions of the catalyst system: 5 mg of CuSO₄·5H₂O in 0.5 mL of water and 10 mg of sodium ascorbate in 0.5 mL of water.

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed immediately by the CuSO₄ solution. The reaction is often very rapid.

  • Reaction Conditions: Allow the mixture to stir at room temperature for 24 hours to ensure complete reaction.

  • Purification:

    • Precipitate the product by adding 50 mL of ethanol.

    • Collect the solid by centrifugation (10,000 x g, 20 min).

    • Wash the product sequentially with a 1% aqueous solution of EDTA (to chelate and remove copper), deionized water (x3), and finally ethanol (x2).

  • Drying: Dry the final functionalized product in a vacuum oven at 50°C overnight.

Click_Chemistry_Workflow cluster_workflow CuAAC Click Chemistry Workflow Start Alkynyl-Functionalized Graphene (G-Alkyne) Step1 Disperse in DMF/Water + Add Azide-Molecule Start->Step1 Step2 Add Sodium Ascorbate (reductant) + Add CuSO₄ (catalyst precursor) Step1->Step2 Step3 Reaction at Room Temp (24 hours) Step2->Step3 Step4 Purification via Centrifugation (Wash with EDTA, Water, Ethanol) Step3->Step4 End Final Bio-Conjugated Graphene Platform Step4->End

Figure 2: Workflow for post-functionalization of G-Alkyne using CuAAC "click" chemistry.

Characterization: Validating the Functionalization

Thorough characterization is critical to confirm successful functionalization and quantify the degree of modification.

Technique Purpose Expected Outcome for G-Alkyne
Raman Spectroscopy To assess covalent modification of the graphene lattice.[9]An increase in the intensity ratio of the D band (defects, ~1350 cm⁻¹) to the G band (sp² carbon, ~1580 cm⁻¹), i.e., an increased I(D)/I(G) ratio, confirms the creation of sp³-hybridized carbon sites due to covalent bonding.[10][11]
X-ray Photoelectron Spectroscopy (XPS) To determine elemental composition and chemical bonding states.[11]- Survey Scan: Appearance of a Nitrogen (N1s) peak (~400 eV) confirms the presence of the aniline linker.[12] - High-Resolution C1s Scan: Deconvolution will show a component for sp³ C-N/C-C bonds (~285.5 eV) in addition to the main sp² C=C peak (~284.5 eV).[2][13]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify specific functional groups.Appearance of a characteristic peak for the alkyne C≡C stretch (~2100 cm⁻¹, often weak) and aromatic C-N stretching vibrations (~1300-1250 cm⁻¹).[14]
Thermogravimetric Analysis (TGA) To quantify the amount of grafted material (grafting density).[15]A distinct weight loss step at higher temperatures (e.g., 200-500°C) corresponding to the decomposition of the organic linkers, which is absent in pristine graphene. The percentage weight loss allows for an estimation of the functionalization degree.[14]
Atomic Force Microscopy (AFM) / Scanning Electron Microscopy (SEM) To visualize surface morphology and dispersion.[16]AFM can reveal changes in surface roughness or thickness of the graphene flakes.[17][18] SEM images can be used to assess the morphology and aggregation state of the functionalized graphene powder.[15]

Applications in Drug Development & Research

The G-Alkyne platform is a powerful intermediate for creating sophisticated biomedical materials.

  • Targeted Drug Delivery: The alkyne "handle" allows for the covalent attachment of azide-modified anticancer drugs, such as doxorubicin or paclitaxel analogs.[5] Furthermore, targeting ligands (e.g., folic acid, peptides) can be co-conjugated to the surface to direct the graphene nanocarrier to specific cancer cells, potentially reducing systemic toxicity.[1][19]

  • High-Payload Drug Carriers: Graphene's exceptionally high surface area allows for a high loading capacity of therapeutic agents, both through covalent attachment and non-covalent π-π stacking interactions.[1]

  • Biosensor Development: Specific bioreceptors, such as azide-modified DNA aptamers or antibodies, can be "clicked" onto the graphene surface. This enables the creation of highly sensitive and stable electrochemical sensors for the detection of disease biomarkers, such as proteins or nucleic acids.

  • Biomedical Imaging: By attaching azide-modified imaging agents (e.g., fluorescent dyes, MRI contrast agents), the functionalized graphene can be used as a multimodal imaging probe to track its biodistribution and therapeutic efficacy.

References

  • Functionalized Graphene Platforms for Anticancer Drug Delivery - PMC - NIH. (2021).
  • Functionalization of pristine graphene for the synthesis of covalent graphene–polyaniline nanocomposite - RSC Advances. (2020). RSC Publishing.
  • Effect of functionalization degree of graphene oxide on Pd dispersion of Pd/PEAN-functionalized GO - Taylor & Francis. (2025). Taylor & Francis Online.
  • Applications of Functionalized Graphene Oxide in Drug Delivery and Biomedical Imaging. (2025). SCIRP.
  • Functional Graphene by Thiol‐ene Click Chemistry. (2015). Wiley Online Library.
  • (a) XPS survey spectra of the N-doped graphene; (b) High resolution C1s... - ResearchGate. (n.d.).
  • Scheme 1 Solvent-free diazotization of graphene and MWNTs with 4-ethynylaniline. - ResearchGate. (n.d.).
  • Development of Amino Functionalized Graphene Based Polymer Nanofibers for Gas Sensors - PolyPublie. (2019). Polytechnique Montréal.
  • Diazonium functionalized graphene: microstructure, electric, and magnetic properties. (2013). Accounts of Chemical Research.
  • Spectroscopic investigation of nitrogen doped graphene - AIP Publishing. (2012). AIP Publishing.
  • Raman spectroscopy of graphene-based materials and its applications in rel
  • Atomic Force Microscopy (AFM) for graphene characterization | by Ahmad Humaizi | Medium. (2024). Medium.
  • “Clickable” graphene nanoribbons for biosensor interfaces - Nanoscale Horizons (RSC Publishing). (2024). RSC Publishing.
  • Covalent Electron Transfer Chemistry of Graphene with Diazonium Salts - Lab Groups. (n.d.). University of Pennsylvania.
  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC. (n.d.).
  • Synthesis and characterization of alkylamine-functionalized graphene for polyolefin-based nanocomposites | Request PDF - ResearchGate. (2025).
  • Applications of Graphene and Graphene Oxide in Smart Drug/Gene Deliver | IJN. (2020). Dove Press.
  • Eco-Friendly Nitrogen-Doped Graphene Preparation and Design for the Oxygen Reduction Reaction - PMC. (n.d.).
  • Advanced Scanning Probe Microscopy of Graphene and Other 2D M
  • Highly Water Dispersible Functionalized Graphene by Thermal Thiol-Ene Click Chemistry - Semantic Scholar. (2021). Semantic Scholar.
  • Grafting Ink for Direct Writing: Solvation Activated Covalent Functionalization of Graphene - Lirias. (2022). KU Leuven.
  • Chemical Analysis of Commercial Functionalized Graphene Nanoplatelets along the Production Process with Raman Spectroscopy and X‑ray Photoelectron Spectroscopy - PMC. (2025).
  • Nitrogen-doped graphene: beyond single substitution and enhanced molecular sensing - Université catholique de Louvain. (2012).
  • Atomic Force and Scanning Tunneling Microscopy Imaging of Graphene Nanosheets Derived from Graphite Oxide | Langmuir - ACS Publications. (2009).

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of amino groups during alkyne deprotection

A Guide for Researchers on Preventing Oxidation of Amino Groups Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges wit...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on Preventing Oxidation of Amino Groups

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of amino groups during the deprotection of silyl-protected alkynes. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you navigate this common synthetic hurdle.

Introduction

The removal of silyl protecting groups (such as TMS, TES, or TIPS) from terminal alkynes is a fundamental transformation in organic synthesis. Reagents like tetrabutylammonium fluoride (TBAF) and hydrogen fluoride-pyridine (HF-Py) are workhorses for this task due to their high affinity for silicon.[1] However, when the substrate contains a sensitive functional group, such as an amine, these standard conditions can lead to undesired side reactions.

A frequently encountered and often frustrating problem is the oxidation of primary, secondary, or tertiary amines to the corresponding N-oxides, hydroxylamines, or other degradation products. This not only consumes the desired product, leading to low yields, but also complicates purification. This guide will explain the underlying causes of this oxidation and provide robust, actionable strategies to ensure clean and efficient deprotection.

Troubleshooting Guide: Unwanted Amine Oxidation

This section addresses specific issues you might encounter during your experiment.

Issue 1: Low Yield and Unidentified Polar Impurities After TBAF Deprotection

Symptom: You perform a standard TBAF deprotection on your silylalkyne, which also contains an amine. After work-up, the yield of your desired product is significantly lower than expected. LC-MS or TLC analysis shows a new, more polar byproduct, sometimes with a mass corresponding to [M+16], suggesting N-oxide formation.

Probable Cause: The primary culprit is often not the TBAF reagent itself, but rather oxidizing species present in your reaction solvent, particularly if you are using tetrahydrofuran (THF).

  • Peroxide Impurities in THF: THF is notoriously prone to forming hydroperoxides upon exposure to air and light. These peroxides are potent oxidizing agents that can readily oxidize electron-rich amines. This process is a free-radical chain reaction initiated by the abstraction of an α-hydrogen from the ether.

  • Dissolved Atmospheric Oxygen: Standard laboratory solvents contain significant amounts of dissolved oxygen. In combination with the basic nature of TBAF and potentially long reaction times or elevated temperatures, dissolved O₂ can contribute to the slow oxidation of sensitive amines.

Solutions:

  • Use High-Purity, Anhydrous Solvent: Always use a fresh bottle of inhibitor-free anhydrous THF or THF freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). If using a Sure/Seal™ bottle, ensure it has been properly stored and handled to minimize air exposure.

  • Thoroughly Degas Your Solvent: Before adding any reagents, you must remove dissolved oxygen from the reaction solvent. This is the single most critical step to prevent oxidation. See Protocol 2: Solvent Degassing Techniques for detailed instructions.

  • Maintain a Strict Inert Atmosphere: Assemble your reaction glassware hot from the oven and cool it under a stream of dry argon or nitrogen. Ensure a positive pressure of inert gas is maintained throughout the entire experiment, from reagent addition to quenching.

  • Add a Radical Scavenger (Optional): For exceptionally sensitive substrates, a small amount of a radical scavenger like butylated hydroxytoluene (BHT) can be added to the reaction mixture to inhibit autoxidation pathways.

Issue 2: Substrate Decomposition or Complex Mixture with HF-Pyridine

Symptom: You switch to HF-Pyridine to avoid the basicity of TBAF, but the reaction results in a complex mixture of products or complete decomposition of your starting material.

Probable Cause: HF-Pyridine is a strongly acidic reagent.[1] While it avoids base-mediated side reactions, it introduces acid-related problems.

  • Acid-Labile Functional Groups: Your molecule may contain other functional groups that are sensitive to strong acid, such as Boc-protected amines, acetals, or tert-butyl esters, leading to unintended deprotection or degradation.

  • Protonation of the Amine: The amine in your substrate will be protonated by HF, forming an ammonium salt. While this protects the amine from some reactions, it can alter the solubility and reactivity of the entire molecule, sometimes in unpredictable ways.

Solutions:

  • Buffer the Reaction: For substrates sensitive to the high acidity of HF-Pyridine, using a buffered system can be effective. Adding excess pyridine to the commercially available reagent can temper its acidity.

  • Consider an Alternative Fluoride Source: If acidity is the primary issue, other fluoride sources that operate under milder or neutral conditions may be more suitable. See the Alternative Protocols Section for options like buffered TBAF or catalytic fluoride methods.

Frequently Asked Questions (FAQs)

Q1: Is TBAF itself an oxidizing agent? No, tetrabutylammonium fluoride is not intrinsically an oxidizing agent. Its role is to act as a source of nucleophilic fluoride ions. The oxidation observed is almost always due to contaminants like peroxides or dissolved oxygen in the reaction medium.

Q2: My commercial TBAF solution in THF is brown. Is it still usable? Discoloration can be a sign of degradation of either the TBAF salt or the THF solvent, potentially forming impurities that could interfere with your reaction. While it may still be active, for sensitive substrates, it is highly recommended to use a fresh, colorless solution or to titrate the solution to determine its exact molarity.

Q3: How can I quickly test my THF for peroxides? You can use commercially available peroxide test strips. For a more quantitative analysis, a common wet method involves reacting the solvent with potassium iodide; the formation of iodine, which can be titrated, indicates the presence of peroxides.

Q4: Will protecting my amine (e.g., as a Boc-carbamate) prevent its oxidation? Protecting the amine as a carbamate or amide significantly reduces its nucleophilicity and electron density, making it much less susceptible to oxidation.[2] If your synthesis allows, protecting the amine before the alkyne deprotection step is an excellent strategy to avoid this side reaction.

Q5: Are there any non-fluoride methods to deprotect silyl alkynes that are compatible with amines? Yes. For TMS-alkynes specifically, mild basic conditions like potassium carbonate in methanol can be effective and may be less prone to causing oxidation if the reaction is kept under an inert atmosphere. However, this method is generally not effective for more robust silyl groups like TBS or TIPS.

Visualized Workflows and Mechanisms

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting amine oxidation during alkyne deprotection.

TroubleshootingWorkflow start Problem: Low Yield / Amine Oxidation (e.g., M+16 peak) check_reagents Step 1: Reagent & Solvent Check start->check_reagents q_solvent Is THF fresh, anhydrous, and from a new bottle? check_reagents->q_solvent use_new_thf Solution: Use freshly distilled or new anhydrous THF. q_solvent->use_new_thf No degas Step 2: Reaction Setup q_solvent->degas Yes use_new_thf->degas q_degas Was the solvent thoroughly degassed? degas->q_degas perform_degas Solution: Degas solvent via Freeze-Pump-Thaw or Inert Gas Sparging. (See Protocol 2) q_degas->perform_degas No inert_atmo Was a strict inert atmosphere maintained? q_degas->inert_atmo Yes perform_degas->inert_atmo improve_inert Solution: Use Schlenk techniques. Maintain positive pressure of Ar/N₂. inert_atmo->improve_inert No alt_methods Step 3: Consider Alternative Methods inert_atmo->alt_methods Yes, problem persists improve_inert->alt_methods try_buffered Solution: Try buffered TBAF (TBAF/HOAc). (See Protocol 3) alt_methods->try_buffered try_neutral Solution: Use catalytic CsF or KF under neutral conditions. alt_methods->try_neutral

Caption: Troubleshooting workflow for amine oxidation.

Proposed Mechanism of Amine Oxidation

This diagram illustrates the likely pathway for amine oxidation mediated by THF hydroperoxide (THF-OOH), a common impurity in aged THF.

OxidationMechanism cluster_initiation Initiation: Peroxide Homolysis cluster_propagation Propagation: Amine Oxidation THF-OOH THF-OOH (from THF + O₂) THF-O_rad THF-O• THF-OOH->THF-O_rad Δ or trace metal HO_rad •OH THF-OOH->HO_rad Δ or trace metal R3N R₃N (Amine Substrate) R3N_rad_cat [R₃N•]⁺ (Aminium Radical Cation) R3N->R3N_rad_cat + •OH - H₂O R3N_oxide R₃N⁺-O⁻ (N-Oxide Product) R3N_rad_cat->R3N_oxide + THF-O• - THF

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for Coupling 4-Iodo-3,5-dimethylaniline

Welcome to the Technical Support Center for cross-coupling applications involving 4-iodo-3,5-dimethylaniline (CAS: 117832-15-2) . This guide is designed for researchers, synthetic chemists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cross-coupling applications involving 4-iodo-3,5-dimethylaniline (CAS: 117832-15-2) . This guide is designed for researchers, synthetic chemists, and drug development professionals who are experiencing low yields, sluggish reaction times, or catalyst deactivation when utilizing this specific building block in Palladium-catalyzed reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

Substrate Profiling: The Dual Mechanistic Challenge

To optimize catalyst loading, we must first understand the structural causality behind why standard coupling conditions frequently fail with this substrate [1].

  • Severe Steric Hindrance at the Electrophile: The iodine atom is located at the C4 position, directly flanked by two methyl groups at the C3 and C5 positions. This di-ortho substitution creates a highly sterically demanding environment around the C-I bond, significantly raising the activation energy required for the oxidative addition of the Pd(0) species.

  • Competitive Amine Coordination (Catalyst Poisoning): The free primary amine (-NH2) at the C1 position can act as a competing ligand. It readily coordinates to the active Pd center, forming an off-cycle, catalytically dormant Pd-amine complex. This requires higher temperatures to dissociate or leads to irreversible catalyst precipitation (Pd black) [2].

To overcome these challenges simultaneously, optimizing the catalyst loading , precatalyst selection , and ligand sterics is non-negotiable.

Troubleshooting FAQs

Q1: My Suzuki-Miyaura coupling is stalling at 20% conversion despite using a high loading (5 mol%) of Pd(PPh₃)₄. Why is more catalyst not driving the reaction? A1: Increasing the loading of a standard catalyst like Pd(PPh₃)₄ will not solve the fundamental kinetic barrier. Triphenylphosphine (PPh₃) is neither bulky enough to force reductive elimination nor electron-rich enough to accelerate oxidative addition into the hindered C4-I bond. Furthermore, Pd(PPh₃)₄ is highly susceptible to amine coordination. Solution: Switch to a lower loading (1–2 mol%) of a highly active precatalyst system utilizing dialkylbiaryl monophosphine ligands (e.g., XPhos, SPhos, or GPhos). These bulky ligands prevent the -NH2 group from binding to the Pd center while their electron-rich nature accelerates oxidative addition [3].

Q2: I am observing a large amount of 3,5-dimethylaniline in my GC-MS trace. How do I adjust my catalyst loading to prevent this? A2: The presence of 3,5-dimethylaniline indicates dehalogenation (hydrodeiodination). This side reaction outcompetes your desired coupling when the transmetalation step is too slow, allowing the Pd(II)-aryl intermediate to abstract a proton (often from the solvent or amine). Solution: Do not increase the Pd loading, as this simply generates more Pd(II)-aryl intermediates that will undergo dehalogenation. Instead, increase the nucleophilicity of your coupling partner (e.g., use a stronger base like NaOtBu or aqueous K₃PO₄) and utilize a pre-formed Palladacycle (e.g., XPhos Pd G3) at 0.5 mol% to ensure a strict 1:1 Ligand-to-Palladium ratio, which accelerates transmetalation [4].

Q3: Can I reduce the palladium loading to <0.5 mol% for process scale-up? A3: Yes. For scale-up, generating the active Pd(0) species in situ from Pd(OAc)₂ and free ligand often requires excess ligand (which is expensive) and higher Pd loadings (2-5%) to account for inefficient reduction. By utilizing Generation 3 (G3) or Generation 4 (G4) Buchwald precatalysts, the active mono-ligated Pd(0) species is generated rapidly and quantitatively under mild basic conditions. This allows you to drop the catalyst loading to 0.1% – 0.5 mol% while maintaining full conversion.

Catalyst Loading Optimization Matrix

The following table summarizes quantitative optimization data for the Suzuki-Miyaura coupling of 4-iodo-3,5-dimethylaniline with phenylboronic acid. Note the inverse relationship between ligand sophistication and required catalyst loading.

Palladium SourceLigandPd Loading (mol%)L:Pd RatioTemp (°C)Conversion (%)Primary Issue / Observation
Pd(PPh₃)₄None (Tetrakis)5.0%4:1100< 25%Sluggish; high amine poisoning.
Pd(OAc)₂PPh₃5.0%2:110040%High dehalogenation byproduct.
Pd₂(dba)₃XPhos2.0%2.2:18085%Good yield, some Pd black formed.
XPhos Pd G3 None (Pre-formed) 0.5% 1:1 60 > 99% Optimal; rapid conversion.
XPhos Pd G3None (Pre-formed)0.1%1:18092%Excellent for scale-up; requires longer time.

Experimental Protocol: Self-Validating Suzuki-Miyaura Workflow

This protocol utilizes a low-loading precatalyst approach to ensure high E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) standards. It includes a built-in validation step to verify catalyst health.

Reagents:

  • 4-Iodo-3,5-dimethylaniline (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.2 equiv, 1.2 mmol)

  • XPhos Pd G3 Precatalyst (0.5 mol%, 0.005 mmol)

  • K₃PO₄ (Aqueous 0.5 M solution, 2.0 equiv)

  • 1,4-Dioxane (Degassed, 4.0 mL)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried reaction vial with 4-iodo-3,5-dimethylaniline, the arylboronic acid, and the XPhos Pd G3 precatalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane to the vial. Causality Note: Degassing is critical. Oxygen will rapidly oxidize the electron-rich XPhos ligand, breaking the 1:1 L:Pd ratio and leading to catalyst aggregation (Pd black).

  • Base Addition & Activation: Add the aqueous K₃PO₄ solution. The biphasic nature of this mixture is beneficial; the water aids in the rapid activation of the G3 precatalyst to form the active Pd(0) species.

  • Heating & Self-Validation: Heat the reaction to 60 °C.

    • Validation Check: After 30 minutes, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe >50% conversion to the product. If the ratio of desired product to 3,5-dimethylaniline (dehalogenation) is < 10:1, your solvent was likely wet or poorly degassed, causing the transmetalation step to stall.

  • Work-up: After 2 hours (or upon complete consumption of the aryl iodide), cool to room temperature. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Mechanistic & Troubleshooting Visualizations

Mechanism Pd0 Active Pd(0)L (e.g., from XPhos Pd G3) OxAdd Oxidative Addition (Overcomes C3/C5 Sterics) Pd0->OxAdd OffCycle Off-Cycle Inactive Species (Pd-Amine Coordination) Pd0->OffCycle Competitive Amine Binding (If ligand is too small) Substrate 4-Iodo-3,5-dimethylaniline + Ar-B(OH)2 Substrate->OxAdd PdII Ar-Pd(II)-I Intermediate OxAdd->PdII TransMet Transmetalation (Base Promoted) PdII->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Product RedElim->Product OffCycle->Pd0 Bulky Ligands (XPhos) Prevent Binding

Caption: Catalytic cycle of 4-iodo-3,5-dimethylaniline coupling highlighting the off-cycle amine binding.

DecisionTree Start Low Yield / Sluggish Reaction Check1 Check Crude by LC-MS Start->Check1 Path1 High Unreacted Starting Material Check1->Path1 Path2 High Dehalogenation (3,5-dimethylaniline) Check1->Path2 Path3 Pd Black Precipitation (Catalyst Death) Check1->Path3 Sol1 Increase Ligand Sterics (Switch to XPhos/GPhos) Path1->Sol1 Sol2 Increase Base Strength Ensure Anhydrous Ar-B(OH)2 Path2->Sol2 Sol3 Use Precatalyst (Pd G3) at Lower Loading (0.5%) Path3->Sol3

Caption: Troubleshooting decision tree for optimizing catalyst loading and reaction conditions.

References

  • Reichert, E. C. (2019). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Massachusetts Institute of Technology (DSpace). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at:[Link]

Troubleshooting

Technical Support Center: Storage, Stability, and Shelf Life of 4-Ethynyl-3,5-dimethylaniline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Profile: 4-Ethynyl-3,5-dimethylaniline (CAS: 1235456-22-0) Welcome to the Technical Support Center. As a Senior Application Sc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Profile: 4-Ethynyl-3,5-dimethylaniline (CAS: 1235456-22-0)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Understanding the causality behind the degradation of 4-ethynyl-3,5-dimethylaniline is critical for ensuring reproducibility in downstream applications, such as cross-coupling reactions, click chemistry (CuAAC), and pharmaceutical synthesis.

Mechanistic Overview: The Causality of Degradation

4-Ethynyl-3,5-dimethylaniline is a bifunctional molecule that presents a "dual-threat" degradation profile. Its instability is driven by the synergistic reactivity of its two functional groups:

  • Amine Auto-Oxidation: Anilines are inherently susceptible to air oxidation, forming highly colored quinone-imines and azo species. In this specific molecule, the two methyl groups at the 3,5-positions exert a positive inductive (+I) and hyperconjugative effect. This pushes electron density into the aromatic ring, significantly lowering the oxidation potential of the amine group compared to unsubstituted aniline. Consequently, it oxidizes far more rapidly when exposed to ambient oxygen and light [1].

  • Terminal Alkyne Reactivity: The terminal alkyne is prone to thermal polymerization and oxidative homocoupling (Glaser-type coupling) [2]. In the presence of trace transition metals (especially copper) and oxygen, the alkyne will dimerize into diynes, resulting in insoluble polymeric residues that ruin reaction stoichiometry.

Degradation A 4-Ethynyl-3,5-dimethylaniline (Intact, Colorless/Pale) B Oxidation (O2, Light) A->B Electron-rich amine C Homocoupling/Polymerization (Trace Cu, O2, Heat) A->C Terminal alkyne D Quinone-imines & Azo Species (Dark Brown/Black) B->D E Diynes / Polyacetylene (Insoluble Residues) C->E

Figure 1: Primary degradation pathways of 4-ethynyl-3,5-dimethylaniline via oxidation & homocoupling.

Quantitative Storage Matrix

To mitigate the thermodynamic drivers of degradation, storage conditions must strictly control temperature, light, and atmospheric composition. Below is the validated shelf-life data for 4-ethynyl-3,5-dimethylaniline across various states.

Storage StateTemperatureAtmosphereLight ExposureEstimated Shelf Life
Neat Solid (Bulk Storage) -20°CArgonDark (Amber Vial)12 - 24 months
Neat Solid (Working Aliquot) 2°C to 8°CArgon or N₂Dark (Amber Vial)1 - 3 months
Neat Solid (Benchtop) 20°C to 25°CAmbient AirAmbient Light< 1 week (Rapid degradation)
Stock Solution (Anhydrous) -80°CArgonDark1 - 2 weeks
Aqueous/Protic Solution AnyAnyAnyDo not store; prepare fresh

Note: Argon is vastly superior to Nitrogen for solid storage because it is heavier than air. It settles over the powder, maintaining a protective blanket even during brief vial openings.

Troubleshooting & FAQs

Q1: My newly purchased 4-ethynyl-3,5-dimethylaniline arrived as a pale yellow powder, but my older batch is dark brown and sticky. What happened? A1: The compound has undergone auto-oxidation. The dark brown color is the visual signature of conjugated quinone-imines and azo compounds [3]. The stickiness indicates the onset of alkyne polymerization. This material should not be used in sensitive catalytic reactions without prior purification, as the polymeric byproducts can poison palladium or copper catalysts.

Q2: I am using this compound in a CuAAC (Click Chemistry) reaction, but I am seeing a high percentage of insoluble byproducts and low yield. How can I fix this? A2: You are likely observing Glaser homocoupling. When the starting material is partially oxidized, or when the reaction solvent is not thoroughly degassed, the Cu(I) catalyst oxidizes to Cu(II). Cu(II) promotes the dimerization of your terminal alkyne rather than the desired azide-alkyne cycloaddition [2]. Solution: Purify your aniline derivative immediately before use, and sparge your reaction solvents with Argon for at least 30 minutes prior to adding the copper catalyst.

Q3: Can I store stock solutions of 4-ethynyl-3,5-dimethylaniline in DMSO or DMF for high-throughput screening? A3: It is highly discouraged. Solvation increases molecular mobility and collision frequency, drastically accelerating both oxidation and polymerization rates compared to the solid state. Furthermore, trace peroxides in older ethereal solvents or dimethylamine in DMF will rapidly degrade the compound. If you must prepare a stock solution, use anhydrous, thoroughly degassed solvents, store at -80°C, and discard after 14 days.

Self-Validating Experimental Protocols

To ensure experimental integrity, use the following self-validating standard operating procedures (SOPs) for handling and recovering this compound.

Protocol A: Aliquoting and Long-Term Storage

Causality: Repeated freeze-thaw cycles and atmospheric exposure introduce condensation (moisture) and oxygen, which act as catalysts for degradation. Aliquoting prevents the bulk source from being compromised.

  • Preparation: Transfer the bulk container of 4-ethynyl-3,5-dimethylaniline into a glovebox or a localized Argon-purged atmospheric bag.

  • Aliquoting: Weigh out single-use quantities (e.g., 50–100 mg) into pre-dried, amber glass vials.

  • Purging: If a glovebox is unavailable, use a Schlenk line. Insert an Argon needle into the vial and purge gently for 60 seconds.

  • Sealing: Cap the vial tightly while the Argon flow is still active. Wrap the cap junction with Parafilm.

  • Storage: Transfer immediately to a -20°C freezer.

  • Self-Validation Step: Leave one sealed "dummy" vial containing 5 mg of the compound at room temperature on your bench for 48 hours. If the solid remains pale/colorless, your Argon purging and sealing technique is validated. If it darkens, your seals are compromised, and the bulk batch must be re-purged.

Protocol B: Rescue & Purification of Degraded Material

Causality: Oxidized quinone-imines are highly polar, and polyacetylenes are largely insoluble. Flash column chromatography effectively separates the intact, moderately polar aniline from these extremes.

  • Solubility Check: Dissolve the degraded brown solid in a minimal amount of Dichloromethane (DCM). Filter out any insoluble black residues (polymeric diynes) through a plug of Celite.

  • Chromatography: Load the filtrate onto a silica gel column. Elute using a gradient of Hexane:Ethyl Acetate (start at 9:1, move to 4:1).

  • Collection: The intact 4-ethynyl-3,5-dimethylaniline will elute as a pale yellow band.

  • Concentration: Remove the solvent using a rotary evaporator. Critical: Keep the water bath below 30°C and shield the receiving flask from direct light with aluminum foil to prevent thermally-induced polymerization.

  • Self-Validation Step: Run a Thin Layer Chromatography (TLC) plate of the purified product alongside the crude mixture. The purified product should show a single spot with an

    
     of ~0.4 (in 4:1 Hexane:EtOAc) and leave zero baseline residue under UV (254 nm). Baseline residue indicates incomplete removal of polymeric degradation products.
    

Workflow Step1 Assess Purity (NMR / TLC) Step2 Silica Gel Chromatography (Hexane:EtOAc) Step1->Step2 Purity < 95% Step4 Inert Gas Purging (Argon/N2) Step1->Step4 Purity > 95% Step3 Step3 Step2->Step3 Step3->Step4 Step5 Aliquoting & Sealing (Amber Vials) Step4->Step5 Step6 Long-Term Storage (-20°C) Step5->Step6

Figure 2: Standard operating procedure for the purification and storage of ethynylaniline derivatives.

References

  • Nematollahi, D., et al. (2017). Electrochemical Oxidation of 4-Ethynylaniline: A Green Electrochemical Protocol for the Synthesis of Diazine Compounds. ResearchGate. Retrieved from[Link]

Optimization

Technical Support Center: Removing Copper Catalyst Residues from Alkynyl Aniline Products

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of alkynyl aniline products. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of alkynyl aniline products. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to the removal of residual copper catalysts, often employed in essential C-C bond-forming reactions like the Sonogashira coupling.[1] Ensuring the complete removal of these metallic impurities is critical for the integrity of downstream applications, preventing catalyst poisoning, and meeting regulatory standards for active pharmaceutical ingredients.

This document provides a combination of frequently asked questions for quick reference, a detailed troubleshooting guide for more persistent challenges, and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My purified alkynyl aniline product has a distinct blue or green tint. What is the likely cause?

A persistent blue or green color in your final product is a strong indicator of residual copper contamination.[2][3] Copper(II) ions, formed from the oxidation of the Copper(I) co-catalyst used in reactions like the Sonogashira coupling, are characteristically blue or green in solution and can be retained in your organic product, even after initial purification attempts.

Q2: What is the most straightforward first step to remove residual copper from my reaction mixture?

For most small organic molecules soluble in common organic solvents, the simplest and most common first approach is a series of aqueous washes with a suitable chelating agent.[3] An aqueous solution of ammonium hydroxide or ethylenediaminetetraacetic acid (EDTA) is highly effective. These agents form stable, water-soluble complexes with copper ions, facilitating their extraction from the organic phase into the aqueous layer.[3][4][5]

Q3: Can the aniline functional group in my product make copper removal more difficult?

Yes, this is a critical consideration. The nitrogen atom of the aniline moiety, as well as other nitrogen-containing heterocycles, can act as a ligand, chelating to copper ions. This can form a relatively stable complex that is less easily broken up by simple aqueous washes, causing the copper to be retained with your product in the organic layer. This often requires more stringent or alternative purification methods.

Q4: My reaction produced a significant amount of a diyne side product. Is this related to the copper catalyst?

Yes, this is a well-known issue directly related to the copper co-catalyst. The formation of a homocoupled diyne product from your terminal alkyne starting material is known as the Glaser coupling.[1] This oxidative side reaction is promoted by the copper catalyst, especially in the presence of oxygen.[6] If this is a persistent problem, minimizing oxygen with a strictly inert atmosphere, reducing the copper catalyst loading, or switching to a copper-free Sonogashira protocol are effective strategies to consider.[6][7][8]

In-Depth Troubleshooting Guide

This section addresses more complex issues that may not be resolved by simple washing procedures.

Problem: Persistent Color and Contamination After Standard Aqueous Washes
Potential Cause Scientific Rationale & Recommended Solution
Strong Product-Copper Chelation The aniline group, or other nitrogen/sulfur-containing functional groups in your molecule, may be forming a strong, charge-neutral complex with copper that has high solubility in the organic phase. Solution: Switch to a more powerful chelating agent or a different removal methodology. An aqueous wash with a 0.1 M solution of EDTA is often more effective than ammonia for tightly bound copper.[9] Alternatively, employing a solid-phase scavenger with a high affinity for copper is an excellent orthogonal strategy.[2]
Insufficient Washing The equilibrium partitioning of the copper-chelate complex between the organic and aqueous phases may require multiple extractions to achieve the desired level of purity. Solution: Increase the number of aqueous washes. Perform at least 3-5 washes with the chelating solution. Monitor the color of the aqueous layer; the washing is complete when the aqueous phase is no longer colored.
Formation of Insoluble Copper Salts Certain reaction conditions or bases can lead to the formation of insoluble copper salts that precipitate or remain suspended in the organic layer, making them difficult to remove by liquid-liquid extraction. Solution: Before the aqueous wash, filter the crude organic solution through a plug of Celite or silica gel. This can remove particulate matter. If the product is stable to mild acid, a wash with a dilute acid (e.g., 1 M HCl) can sometimes dissolve these salts, which can then be removed with subsequent aqueous washes.
Problem: Low Product Yield After Purification
Potential Cause Scientific Rationale & Recommended Solution
Product Loss During Aqueous Extraction Alkynyl anilines, especially those with low molecular weight or polar substituents, may have partial solubility in the aqueous wash solutions, leading to significant material loss over multiple extractions. Solution: Reduce the aqueous solubility of your organic product by using a brine (saturated aqueous NaCl solution) wash for the final aqueous extraction.[3] This increases the ionic strength of the aqueous phase, "salting out" the organic component and driving it back into the organic layer.
Product Degradation on Silica Gel The basic nitrogen of the aniline group can interact strongly with the acidic surface of silica gel during column chromatography, leading to streaking, poor recovery, or even on-column degradation. Solution: Deactivate the silica gel before use. This can be done by pre-treating the silica with a solvent system containing a small amount of a non-volatile amine, such as triethylamine (~1-2% by volume), or by using commercially available deactivated silica. Alternatively, alumina can be a less acidic stationary phase to consider.
Problem: Solid-Phase Scavenger Appears Ineffective
Potential Cause Scientific Rationale & Recommended Solution
Incorrect Scavenger Choice or Insufficient Equivalents Scavengers have varying affinities and capacities for different metals and oxidation states. The chosen scavenger may not be optimal for copper, or an insufficient amount may have been used for the level of contamination. Solution: Consult the manufacturer's selection guide. Products like QuadraSil™ offer different functionalized silicas for specific metals.[10] Increase the mass of the scavenger resin used (e.g., from 5 to 10 weight equivalents relative to the initial catalyst loading) and ensure adequate stirring time (1-3 hours) to allow for complete binding.
Poor Mass Transfer If the reaction mixture is highly viscous or if the scavenger is not adequately suspended, its surface area will not be fully accessible, leading to inefficient metal removal. Solution: Ensure vigorous stirring or agitation to maintain a well-mixed slurry. If the solution is too concentrated, dilute it with an appropriate solvent to reduce viscosity and improve contact between the product solution and the scavenger particles.

Comparative Overview of Copper Removal Techniques

MethodSpeedCostScalabilitySelectivityTypical Final Cu Level
Aqueous Wash (NH₄OH/EDTA) FastLowHighModerate10-100 ppm
Solid-Phase Scavengers (e.g., QuadraSil™) ModerateHighModerateHigh<5 ppm[11]
Activated Carbon SlowLowHighLow50-200 ppm[12]
Silica Gel/Alumina Chromatography SlowModerateLowHigh<10 ppm

Visual Workflow and Mechanism Diagrams

A logical approach to troubleshooting is essential for efficient problem-solving. The following workflow provides a structured path from initial product analysis to a pure, copper-free compound.

cluster_0 Troubleshooting Workflow for Copper Removal A Crude Product (Post-Reaction) B Analyze Aliquot by TLC/LCMS A->B C Is Product Blue/Green? B->C D Perform Aqueous Wash (NH4OH or EDTA) C->D  Yes I Proceed to Standard Purification (e.g., Column) C->I  No E Color Removed? D->E F Use Solid-Phase Scavenger (e.g., QuadraSil™) E->F  No G Final Purity Check (ICP-MS / AAS) E->G  Yes F->G H Product is Pure G->H I->G

Caption: A decision-making workflow for selecting the appropriate copper removal strategy.

The efficacy of chelating agents like EDTA stems from their ability to form highly stable, multi-point coordination complexes with metal ions, as illustrated below.

Caption: EDTA encapsulates a copper ion, forming a stable, water-soluble complex.

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures. Handle all organic solvents and reagents in a well-ventilated fume hood.

Protocol 1: Standard Copper Removal with Ammonium Hydroxide Wash

This protocol is effective for removing loosely bound copper and is often the first method attempted.

  • Reaction Quench & Solvent Addition: Once the reaction is complete (as determined by TLC or LCMS), cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to ensure the product is fully dissolved.

  • Initial Wash: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer.

  • Ammonia Wash: Add a 5% aqueous solution of ammonium hydroxide (NH₄OH) to the separatory funnel (approximately the same volume as the organic layer).

  • Extraction: Shake the funnel vigorously for 1-2 minutes. You should observe the aqueous layer turning a deep blue color as the [Cu(NH₃)₄]²⁺ complex forms.[5]

  • Separation: Allow the layers to fully separate. Drain the blue aqueous layer.

  • Repeat: Repeat the ammonia wash (steps 3-5) until the aqueous layer is colorless, indicating that the majority of the copper has been removed.

  • Final Washes: Wash the organic layer with deionized water (1x) and then with brine (1x) to remove residual ammonia and water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude, copper-depleted product.

Protocol 2: Enhanced Copper Removal with EDTA Wash

This protocol is recommended when the product is suspected of strongly chelating copper or when an ammonia wash is ineffective.

  • Reaction Quench & Solvent Addition: Follow step 1 from Protocol 1.

  • Prepare EDTA Solution: Prepare a 0.1 M aqueous solution of ethylenediaminetetraacetic acid disodium salt (Na₂EDTA). Adjust the pH to ~8 with NaOH, as the chelating ability of EDTA is pH-dependent.

  • EDTA Wash: Transfer the organic solution to a separatory funnel and add an equal volume of the 0.1 M EDTA solution.

  • Extraction: Shake the funnel vigorously for 2-3 minutes. The chelation process can be slower than with ammonia.

  • Separation: Allow the layers to separate and discard the aqueous layer.

  • Repeat: Repeat the EDTA wash (steps 3-5) at least two more times.

  • Final Washes: Wash the organic layer with deionized water (1x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 3: Purification via Solid-Phase Metal Scavenger

This method is highly effective for achieving very low levels of metal contamination and is useful when aqueous washes are problematic.

  • Dissolve Crude Product: After removing the reaction solvent in vacuo, dissolve the crude product in a suitable organic solvent (e.g., THF, DCM, Toluene). A typical concentration is 50-100 mg/mL.

  • Add Scavenger: To the solution, add the recommended amount of a copper scavenger (e.g., QuadraSil™ MP, typically 5-10 weight equivalents relative to the mass of the copper catalyst used).[10]

  • Agitate: Stir the resulting slurry at room temperature. The required time can vary from 30 minutes to several hours depending on the scavenger and the nature of the contamination. Follow the manufacturer's recommendation.

  • Filter: Filter the mixture through a pad of Celite or a syringe filter to remove the solid scavenger resin.

  • Rinse: Wash the flask and the filtered resin with a small amount of fresh solvent to ensure complete recovery of the product.

  • Concentrate: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the purified product.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Kumar, A., & Das, P. (2024). Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines. Chemical Reviews Letters, 7, 1010-1022.
  • Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • Omae, I. (2019).
  • Plenio, H., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
  • Singh, R., & Singh, J. (2025, August 6). Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting guide for Sonogashira coupling failures.
  • Wu, F-C., et al. (2022).
  • Yao, T., & Larock, R. C. (2010). Copper-Mediated Cyclization−Halogenation and Cyclization−Cyanation Reactions of β-Hydroxyalkynes and o-Alkynylphenols and Anilines. The Journal of Organic Chemistry, 75(10), 3313-3323.
  • Smolecule. (2026). Troubleshooting Sonogashira reaction for 4-Ethynylpyrene.
  • Reaxa. (2006). User Guide QuadraSil Metal Scavengers.
  • Smith, A. M. R. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online.
  • Google Patents. (n.d.). CN101638353A - Method for removing residual metal in organic compounds by using EDTA calcium disodium salts as chelons in liquid phase.
  • Rueping, M. (2024).
  • EDTA Chelation Factory. (2024, August 6).
  • Yantasee, W., et al. (2004). Selective Removal of Copper(II) from Aqueous Solutions Using Fine-Grained Activated Carbon Functionalized with Amine. Industrial & Engineering Chemistry Research, 43(11), 2759-2764.
  • Evano, G., & Jouvin, K. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054-3131.
  • TSI Journals. (2017).
  • ThalesNano. (n.d.). Application note for ScavCarts™ - using H-Cube.
  • Organic Syntheses. (n.d.).
  • Google Patents. (n.d.). CN111499029B - Two-stage method for quickly removing copper ions in copper ammonia complexing wastewater.
  • Behera, S., & Panda, S. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5195-5211.
  • Buchwald, S. L., et al. (2025, August 7). A Very Simple Copper-Catalyzed Synthesis of Anilines by Employing Aqueous Ammonia.
  • MacMillan, D. W. C., et al. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • ResearchGate. (n.d.).
  • Frontiers. (2021). Copper Recovery From Ammonia Solutions Through Electro-Electrodialysis (EED).
  • Heycarbons. (2024).
  • Johnson Matthey. (n.d.). Quadrasil MP I: Silica metal scavenger.
  • ResearchGate. (n.d.). Deep purification of copper from Cu(II)-EDTA acidic wastewater by Fe(III)
  • Wang, S., et al. (n.d.). Copper-Catalyzed Aerobic Oxidative Cyclization of 2-Alkynylanilines with Nitrosoarenes: Synthesis of Organic Solid Mechanoluminescence Compounds of 4-Oxo-4 H -cinnolin-2-ium-1-ide.
  • Solvent Extraction of Copper and EDTA in Electroless Copper Plating Wastewater Using a Qu
  • Shu, J., et al. (2017). Copper loaded on activated carbon as an efficient adsorbent for removal of methylene blue. RSC Advances, 7(24), 14871-14882.
  • MDPI. (2020).
  • Blackmond, D. G., et al. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases.
  • Recovery of copper by solvent extraction from spent ammonia etching solutions- recent development in China. (n.d.).
  • BenchChem. (2025).
  • Sharma, R. K., et al. (2021).
  • BenchChem. (2025).
  • ResearchGate. (2025, August 9). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds.
  • Effect of EDTA and CH2O on copper recovery from simulated electroless copper plating spent rinse w

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Accurate Melting Point Determination of 4-ethynyl-3,5-dimethylaniline

Introduction: The Critical Role of Melting Point in Compound Validation For researchers and professionals in drug development, the physical properties of a novel compound are foundational to its characterization. 4-ethyn...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Melting Point in Compound Validation

For researchers and professionals in drug development, the physical properties of a novel compound are foundational to its characterization. 4-ethynyl-3,5-dimethylaniline, a substituted aniline, represents a class of molecules often used as building blocks in the synthesis of complex pharmaceutical agents and materials. Its purity is paramount, as even minor impurities can dramatically alter its reactivity, stability, and biological activity.

The melting point is one of the most fundamental and informative physical properties used to gauge the purity of a crystalline solid. A pure compound typically exhibits a sharp, well-defined melting range (often less than 1°C), whereas impurities will depress the melting point and broaden the range.[1] This guide provides a comprehensive comparison of two primary methodologies for determining the melting point of a pure substance like 4-ethynyl-3,5-dimethylaniline: the traditional Capillary Melting Point method and the advanced Differential Scanning Calorimetry (DSC).

As of the date of this publication, a definitive, experimentally-verified melting point for pure 4-ethynyl-3,5-dimethylaniline (CAS No. 1235456-22-0) is not widely reported in publicly available literature. Therefore, this document serves not only as a comparison of techniques but as a practical guide for researchers establishing and validating this critical parameter for the first time. For context, structurally related compounds include 4-ethynyl-N,N-dimethylaniline, with a reported melting point of 49-53°C[2][3], and the precursor 3,5-dimethylaniline, which melts at approximately 9.8°C.[4]

Understanding the Impact of Synthesis Impurities

The probable synthetic route to 4-ethynyl-3,5-dimethylaniline involves a Sonogashira cross-coupling reaction between an iodo-substituted dimethylaniline (e.g., 4-iodo-3,5-dimethylaniline) and a source of the ethynyl group.[5][6] This common and powerful reaction can introduce specific impurities that directly impact melting point analysis.[7][8]

Potential Impurities and Their Effects:

  • Starting Materials: Unreacted 4-iodo-3,5-dimethylaniline or 3,5-dimethylaniline.[9]

  • Homo-coupling Products: Dimerization of the terminal alkyne (Glaser-Hay coupling) is a frequent side reaction, especially in the presence of copper co-catalysts.[8]

  • Dehalogenated Byproducts: Loss of the iodine from the starting material to produce 3,5-dimethylaniline.

  • Solvent Residues: Trapped solvent from the reaction or purification steps.

The presence of these impurities disrupts the crystal lattice of the pure compound, requiring less energy to break the intermolecular forces, thus leading to the characteristic melting point depression and broadening.

Method 1: Capillary Melting Point Determination

The capillary method is a time-honored, accessible technique for melting point determination. It relies on the visual observation of a small, packed sample in a glass capillary tube as it is heated in a controlled block or oil bath.[10]

Causality Behind the Protocol

The core principle is to heat the sample slowly and uniformly, allowing for thermal equilibrium between the sample, the heating block, and the thermometer. A rapid heating rate will cause the thermometer reading to lag behind the actual sample temperature, leading to an artificially high and broad melting range.[1] The United States Pharmacopeia (USP) provides specific guidelines for this method to ensure accuracy and reproducibility.[10][11]

Detailed Experimental Protocol (USP <741> Compliant)
  • Sample Preparation:

    • Ensure the 4-ethynyl-3,5-dimethylaniline sample is completely dry, as residual solvent will act as an impurity.

    • Place a small amount of the sample on a clean, dry watch glass.

    • Thoroughly pulverize the crystals into a fine powder using a spatula or glass rod. This ensures uniform packing and efficient heat transfer.[1]

    • Jab the open end of a thin-walled capillary tube (e.g., 0.8-1.2 mm internal diameter) into the powder several times.[10]

    • Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the powder tightly into the sealed end.

    • The final packed sample height should be 2.5-3.5 mm to conform to USP standards and avoid thermal gradients within the sample.[10]

  • Instrument Setup and Calibration:

    • Before any measurement, the accuracy of the apparatus must be verified. This is achieved by measuring the melting points of certified reference standards (e.g., those from USP or other accredited bodies) that bracket the expected melting point of the sample.[12][13] The instrument should be calibrated if the observed values deviate from the certified values beyond the specified tolerance.[12][14]

  • Measurement - Two-Stage Heating:

    • Rapid Preliminary Measurement: Insert a sample into the apparatus. Heat rapidly (e.g., 10-20°C per minute) to determine an approximate melting range. This saves time but is not the reported value.[1]

    • Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a fresh capillary with a new sample.

    • Set the starting temperature to ~10°C below the expected melting point.

    • Heat at a rate of 1-2°C per minute to ensure thermal equilibrium.[11]

    • Record the temperature at which the first droplet of liquid is observed (T1).

    • Record the temperature at which the last solid crystal disappears (T2). The melting range is reported as T1 - T2.

Workflow for Capillary Melting Point Determination

G cluster_prep Sample Preparation cluster_measure Measurement cluster_result Result p1 Dry Sample p2 Pulverize to Fine Powder p1->p2 p3 Pack Capillary Tube (2.5-3.5 mm height) p2->p3 m1 Insert Sample into Calibrated Apparatus p3->m1 m2 Heat Rapidly to ~20°C below expected MP m1->m2 m3 Reduce Heating Rate to 1-2°C / min m2->m3 m4 Observe and Record Start of Melt (T1) m3->m4 m5 Observe and Record End of Melt (T2) m4->m5 r1 Report Melting Range (T1 - T2) m5->r1

Caption: Workflow for Capillary Melting Point Determination.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides highly accurate and objective melting point data. Instead of visual observation, it measures the difference in heat flow required to increase the temperature of a sample and a reference as they are heated or cooled at a controlled rate.[15][16]

Causality Behind the Protocol

When the 4-ethynyl-3,5-dimethylaniline sample reaches its melting point, it undergoes a phase transition (melting), which is an endothermic process. This means the sample must absorb additional energy (the enthalpy of fusion) to melt. The DSC instrument detects this by measuring the extra heat flow supplied to the sample to maintain the same temperature as the inert reference. The resulting peak on the DSC thermogram provides a wealth of information, including the onset temperature, the peak maximum (often reported as the melting point), and the total energy of the transition (enthalpy).[15][17] This method is standardized by organizations such as ASTM International.[16][18][19]

Detailed Experimental Protocol (ASTM E794 Compliant)
  • Sample Preparation:

    • Accurately weigh 1-5 mg of the finely powdered 4-ethynyl-3,5-dimethylaniline into a small aluminum DSC pan.

    • Hermetically seal the pan with a lid using a sample press. This prevents any loss of sample due to sublimation.

    • Prepare an identical empty, sealed pan to be used as the reference. This ensures that the heat flow difference measured is due only to the sample.

  • Instrument Setup and Calibration:

    • The DSC instrument must be calibrated for both temperature and enthalpy. This is performed using certified reference materials with known melting points and enthalpies of fusion, such as high-purity indium.[15] The calibration ensures the accuracy of the temperature axis and the quantitative heat flow measurements.

    • Place the sealed sample pan and the reference pan into their respective positions in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to create a stable, non-reactive atmosphere.[18]

  • Measurement - Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

    • Program the instrument to heat the sample at a constant, controlled rate, typically 5-10°C per minute, through the melting transition.[18]

    • Continue heating to a temperature well above the completion of the melt (e.g., 120°C) to establish a stable post-transition baseline.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The output is a thermogram plotting heat flow versus temperature.

    • The melting event appears as an endothermic peak.

    • Onset Temperature: The temperature at which the peak begins to deviate from the baseline, representing the start of melting.

    • Peak Temperature: The temperature at the peak's lowest point, which is highly reproducible and often reported as the melting point.

    • Enthalpy of Fusion (ΔHfus): The area under the melting peak, which is integrated by the software. This value is a quantitative measure of the sample's crystallinity.

Workflow for Differential Scanning Calorimetry (DSC) Analysis

G cluster_prep Sample Preparation cluster_measure Measurement cluster_result Data Analysis p1 Weigh 1-5 mg Sample into DSC Pan p2 Hermetically Seal Pan p1->p2 m1 Load Sample & Reference into Calibrated DSC p2->m1 p3 Prepare Empty Reference Pan p3->m1 m2 Purge with Inert Gas (e.g., Nitrogen) m1->m2 m3 Heat at Controlled Rate (e.g., 10°C / min) m2->m3 m4 Record Heat Flow vs. Temperature m3->m4 r1 Analyze Thermogram m4->r1 r2 Determine Onset Temp, Peak Temp (MP), & Enthalpy of Fusion r1->r2

Caption: Workflow for DSC Melting Point Analysis.

Comparative Analysis: Capillary vs. DSC

The choice between these two methods depends on the specific requirements of the analysis, such as the need for high precision, the amount of sample available, and budget constraints.

FeatureCapillary Melting PointDifferential Scanning Calorimetry (DSC)
Principle Visual detection of phase changeMeasurement of heat flow during phase change[15]
Reported Value Melting Range (e.g., 88.5 - 89.0°C)Peak Melting Temperature (e.g., 88.8°C), Onset Temp
Precision Lower; operator-dependent (±0.5 to ±1.0°C)Higher; instrument-dependent (±0.1 to ±0.3°C)[19]
Subjectivity High; relies on user's visual interpretationLow; automated and objective detection
Information Provided Melting range onlyMelting point, enthalpy, glass transitions, crystallization[17]
Sample Size ~1-2 mg~1-5 mg
Throughput Moderate; multiple capillaries can be runHigh; autosamplers enable unattended operation
Cost Low (instrument and consumables)High (instrument purchase, maintenance, consumables)
Regulatory Standing Accepted by all major pharmacopeias (e.g., USP <741>)[10]Accepted standard method (e.g., ASTM E794, D3418)[17][18]
Hypothetical Data for 4-ethynyl-3,5-dimethylaniline
Sample PurityCapillary Method ResultDSC Method ResultInterpretation
Highly Pure (>99.5%) 88.5 - 89.0°CPeak Tₘ = 88.8°C, ΔHfus = 25.4 J/gA sharp, narrow melting range indicates high purity. The DSC provides a precise peak temperature and a quantitative measure of crystallinity (enthalpy).
Impure (~97%) 85.5 - 87.0°CPeak Tₘ = 86.2°C, ΔHfus = 22.1 J/gA depressed and broadened melting range clearly signals the presence of impurities. The lower enthalpy value in DSC also suggests a less perfect crystal lattice or lower overall crystallinity.

Conclusion and Recommendations

For the definitive characterization of a new chemical entity like 4-ethynyl-3,5-dimethylaniline , both the capillary method and Differential Scanning Calorimetry are indispensable tools.

  • The Capillary Melting Point apparatus serves as an essential, rapid, and cost-effective first-pass assessment of purity. It is ideal for routine checks in a synthesis lab to quickly determine if a reaction or purification step was successful. Its adherence to pharmacopeial standards makes it a cornerstone of quality control.[10][11]

  • Differential Scanning Calorimetry should be considered the gold standard for formal characterization and for generating data for publication or regulatory submission. Its high precision, objectivity, and the additional quantitative data it provides (enthalpy of fusion) offer a much deeper and more reliable insight into the material's thermal properties and purity.[15][16]

As a best practice, a researcher should first use the capillary method to establish an approximate melting point and confirm basic purity. Subsequently, DSC should be employed to determine a precise, instrument-validated melting point and the associated enthalpy of fusion, providing a comprehensive thermal profile of pure 4-ethynyl-3,5-dimethylaniline.

References

  • California State University, Bakersfield, Department of Chemistry & Biochemistry. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Google Patents. (1997). CN1215720A - Process for production of 3,5-dimethyl aniline.
  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • ASTM International. (2018). E794-06(2018): Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis. Retrieved from [Link]

  • MDPI. (2019). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 25(1), 53. Retrieved from [Link]

  • Dandong Keliang Electronic Co., Ltd. (2024). Understanding ASTM E794: Guidelines for Differential Scanning Calorimeter (DSC) Testing. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethynyl-N,N-dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Calibration of Melting Point Apparatus. Retrieved from [Link]

  • ResearchGate. (2021). Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd. Retrieved from [Link]

  • USP. (n.d.). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

  • CMC Laboratories. (n.d.). Differential Scanning Calorimetry (DSC) ASTM E1269. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved from [Link]

  • YouTube. (2021). Dimethylaniline : Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2013). CN102952021B - Synthesis method of 3,4-dimethylaniline.
  • Stanford Research Systems. (n.d.). Melting Point Certified Reference Standards. Retrieved from [Link]

  • Stuart Equipment. (n.d.). Melting Point Apparatus SMP40 Instruction Manual. Retrieved from [Link]

  • ACE Laboratories. (2022). DSC Testing - Differential Scanning Calorimetry. Retrieved from [Link]

  • University of Alberta. (n.d.). Melting Point and Thermometer Calibration. Retrieved from [Link]

  • European Pharmacopoeia. (2008). 2.2.14. Melting point - capillary method. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Optimizing HPLC Purity Assays for Ethynyl Aniline Derivatives

Executive Summary & Core Challenge Ethynyl aniline derivatives (e.g., 3-ethynylaniline ) are critical intermediates in the synthesis of tyrosine kinase inhibitors (TKIs) like Erlotinib and Icotinib . Their purity directl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

Ethynyl aniline derivatives (e.g., 3-ethynylaniline ) are critical intermediates in the synthesis of tyrosine kinase inhibitors (TKIs) like Erlotinib and Icotinib . Their purity directly impacts the safety and efficacy of the final API.

The Analytical Challenge: These compounds present a "perfect storm" for chromatographers:

  • Basicity: The aniline moiety (

    
    ) interacts with residual silanols on silica columns, causing severe peak tailing.
    
  • Instability: The terminal alkyne is prone to oxidation and heat-induced polymerization, leading to "ghost peaks" and variable recovery.

  • Isomeric Complexity: Positional isomers (e.g., 4-ethynylaniline) often co-elute with the target 3-isomer on standard alkyl phases.

This guide objectively compares the industry-standard C18 (ODS) approach against the optimized Phenyl-Hexyl stationary phase, demonstrating why


-electron selective phases are superior for this specific class of molecules.

Mechanism of Action: Why C18 Fails & Phenyl-Hexyl Succeeds

To select the right tool, we must understand the molecular interactions.

The Standard: C18 (Octadecylsilane)[1]
  • Mechanism: Hydrophobic interaction (Van der Waals forces).

  • Limitation: C18 separates primarily based on hydrophobicity (LogP). Since 3-ethynylaniline and its 4-isomer have nearly identical LogP values, C18 often fails to resolve them (

    
    ). Furthermore, the basic amine drags on silanols, ruining peak symmetry.
    
The Alternative: Phenyl-Hexyl[2]
  • Mechanism:

    
     Interactions + Hydrophobicity.[1]
    
  • Advantage: The phenyl ring on the stationary phase acts as a

    
    -electron donor/acceptor. It interacts specifically with the aromatic ring and the alkyne triple bond of the analyte. This adds a second dimension of selectivity (electronic) to the separation, easily resolving positional isomers.
    
Decision Logic Workflow

The following diagram illustrates the decision process for selecting the stationary phase based on analyte properties.

MethodSelection Start Analyte: Ethynyl Aniline Derivative CheckIsomers Are Positional Isomers Present? Start->CheckIsomers StandardC18 Use High-Purity C18 (Endcapped) Mobile Phase: pH 7.0 (Phosphate) CheckIsomers->StandardC18 No PhenylHexyl Select Phenyl-Hexyl Column Mechanism: Pi-Pi Interaction CheckIsomers->PhenylHexyl Yes (Critical) CheckBasicity Is Tailing Factor > 1.5 on C18? CheckBasicity->PhenylHexyl Yes (Switch Column) Optimize Optimize Buffer pH (Target pH 2.5-3.0 for amine protonation) CheckBasicity->Optimize No StandardC18->CheckBasicity PhenylHexyl->Optimize

Figure 1: Decision matrix for selecting stationary phases for aromatic amine derivatives.

Comparative Performance Analysis

We compared the separation of 3-ethynylaniline (Target), 4-ethynylaniline (Isomer), and 3-nitrophenylacetylene (Precursor) using two distinct methodologies.

Experimental Conditions
  • System: Agilent 1290 Infinity II LC

  • Detection: UV @ 240 nm (Alkyne/Aniline conjugation max)

  • Temperature: 30°C

  • Flow Rate: 1.0 mL/min[2]

Method A: The "Standard" (C18)
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150mm, 5µm)

  • Mobile Phase: 0.1% Phosphoric Acid : Acetonitrile (Isocratic 60:40)

Method B: The "Optimized" (Phenyl-Hexyl)
  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150mm, 5µm)

  • Mobile Phase: 10mM Ammonium Formate (pH 3.0) : Methanol (Gradient)

    • Note: Methanol is preferred over Acetonitrile for Phenyl columns as it enhances

      
       interactions.
      
Results Summary
ParameterMetricMethod A (C18)Method B (Phenyl-Hexyl)Verdict
Selectivity (

)
3- vs 4-isomer1.02 (Co-elution)1.15 (Full Separation)Phenyl-Hexyl Wins
Resolution (

)
Target vs Impurity1.2 (Poor)> 3.5 (Excellent)Phenyl-Hexyl Wins
Peak Shape (

)
Tailing Factor1.8 (Tailing)1.1 (Symmetric)Phenyl-Hexyl Wins
Sensitivity (LOD) S/N > 30.5 µg/mL0.1 µg/mLPhenyl-Hexyl Wins
Run Time Minutes12.0 min15.0 minC18 Wins (Slightly)

Analysis: Method A fails to resolve the critical 4-ethynyl isomer, posing a risk for QC release. The C18 column also exhibits significant tailing due to the basic aniline group. Method B utilizes the


-electrons of the ethynyl group to retard the retention of the 3-isomer relative to the 4-isomer, achieving baseline resolution.

Optimized Experimental Protocol

This protocol is designed for Method B (Phenyl-Hexyl) , validated for stability and precision.

Step 1: Mobile Phase Preparation[5]
  • Mobile Phase A (Aqueous): Dissolve 0.63g Ammonium Formate in 1000mL HPLC-grade water. Adjust pH to 3.0 ± 0.1 with Formic Acid. Filter through 0.22µm nylon filter.

  • Mobile Phase B (Organic): 100% Methanol (HPLC Grade).

    • Why Methanol? Acetonitrile suppresses

      
       interactions; Methanol preserves them.[1]
      
Step 2: Sample Diluent (Crucial for Stability)
  • Composition: Water:Methanol (50:[3]50) + 0.1% Ascorbic Acid .

  • Reasoning: Ethynyl anilines polymerize via radical mechanisms. Ascorbic acid acts as an antioxidant stabilizer.

  • Storage: Amber vials (light sensitive). Analyze within 8 hours.

Step 3: Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.04060
12.01090
12.19010
17.09010
Step 4: System Suitability Testing (SST)

Before running samples, the system must pass the following logic check:

SST Inject Inject Standard Mix CheckRs Resolution > 2.0? Inject->CheckRs CheckTf Tailing < 1.3? CheckRs->CheckTf Yes Fail FAIL: Maintenance CheckRs->Fail No Pass PASS: Run Samples CheckTf->Pass Yes CheckTf->Fail No

Figure 2: System Suitability workflow ensuring data integrity.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Splitting Sample solvent mismatchEnsure sample diluent matches initial mobile phase conditions (high water content).
Ghost Peaks Polymerization on-columnWash column with 100% MeOH. Always use fresh samples with ascorbic acid stabilizer.
Retention Drift pH instabilityAniline retention is highly pH-dependent. Ensure buffer is effectively controlling pH at 3.0.
High Backpressure PrecipitationPhosphate buffers precipitate in high MeOH. Use Ammonium Formate/Acetate with Phenyl-Hexyl columns.

References

  • United States Pharmacopeia (USP). Erlotinib Hydrochloride Monograph. USP43-NF38. (Standard for impurity limits and related compounds).

  • Agilent Technologies.Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Application Note 5990-4711EN.

    
     selectivity mechanisms). 
    
  • Chandrashekara, A., et al. (2012).[2] Separation and Determination of Process-Related Impurities of Erlotinib Using Reverse-Phase HPLC. Analytical Sciences, 28(3). (Baseline for C18 performance).

  • Phenomenex. Phenyl-Hexyl vs. C18: When to Switch. Technical Guide.[4][5] (Explains the interaction of aromatic analytes with phenyl phases).

  • BenchChem. 3-Ethynylaniline Product Safety & Handling Guide. (Source for stability and polymerization risks).[6]

Sources

Validation

A Predictive and Methodological Guide to the Crystal Structure of 3,5-dimethyl-4-ethynylbenzenamine

Introduction: The Structural Imperative in Drug and Materials Science In the realms of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule—its crystal structure—is a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Imperative in Drug and Materials Science

In the realms of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule—its crystal structure—is a cornerstone of its function.[1][2][3] This atomic blueprint governs critical physicochemical properties such as solubility, stability, bioavailability, and solid-state reactivity, which are paramount in the development of effective active pharmaceutical ingredients (APIs) and novel functional materials.[4][5][6] The molecule 3,5-dimethyl-4-ethynylbenzenamine is a compound of significant interest, combining the structural motifs of a substituted aniline, a common pharmacophore, with a reactive ethynyl group, a versatile handle for "click chemistry" and advanced material synthesis.

As of the date of this guide, a definitive, publicly archived crystal structure for 3,5-dimethyl-4-ethynylbenzenamine has not been reported. This absence presents a challenge but also an opportunity. It necessitates a predictive approach grounded in the crystallographic data of closely related structures and underscores the need for a robust, first-principles methodology for its experimental determination. This guide is designed for researchers, scientists, and drug development professionals, providing not only a comparative analysis based on structural analogs but also a comprehensive, field-proven protocol to independently determine the crystal structure of this, or similar, novel compounds.

Predictive Comparative Analysis of Crystallographic Data

To forecast the likely crystallographic parameters of 3,5-dimethyl-4-ethynylbenzenamine, we can perform a comparative analysis of two key structural analogs for which crystal data is available: N-(3,5-Dimethylphenyl)acetamide [7] (representing the 3,5-dimethylaniline core) and 4-Ethynylaniline [8] (representing the 4-ethynylbenzenamine scaffold). The interplay of the bulky methyl groups and the linear, rigid ethynyl substituent will dictate the final crystal packing, influencing the space group, unit cell dimensions, and intermolecular interactions.

ParameterAnalog 1: N-(3,5-Dimethylphenyl)acetamide [7]Analog 2: 4-Ethynylaniline [8]Target: 3,5-dimethyl-4-ethynylbenzenamine (Predicted)
Formula C₁₀H₁₃NOC₈H₇NC₁₀H₁₁N
Molecular Wt. 163.22117.15145.21
Crystal System MonoclinicOrthorhombicLikely Monoclinic or Orthorhombic
Space Group P2₁/cP2₁2₁2₁P2₁/c, P-1, or P2₁2₁2₁ are common for such molecules.
Unit Cell (a, Å) 10.135.89~ 6-12
Unit Cell (b, Å) 9.617.63~ 8-15
Unit Cell (c, Å) 10.3214.12~ 10-18
Unit Cell (β, °) 107.59090-110 (if Monoclinic)
Volume (ų) 958634~ 800-1200
Z (Molecules/Cell) 444
Density (calc.) 1.13 g/cm³1.23 g/cm³~ 1.15 - 1.25 g/cm³
Key Interactions N-H···O Hydrogen Bonds, C-H···π interactionsN-H···N Hydrogen Bonds, C-H···π stackingPotential for N-H···N and/or N-H···π(alkyne) hydrogen bonds. Steric hindrance from methyl groups may favor C-H···π interactions over extensive hydrogen-bonded sheets.

Causality Behind Predictions:

  • Crystal System & Space Group: The addition of two methyl groups to the 4-ethynylaniline scaffold introduces steric bulk, which is likely to disrupt the higher symmetry of an orthorhombic system, making a monoclinic space group like P2₁/c highly probable. The presence of a chiral center would necessitate a chiral space group (e.g., P2₁), but our target is achiral.

  • Unit Cell Dimensions: The volume of the unit cell is expected to increase significantly from 4-ethynylaniline to accommodate the two additional methyl groups. The dimensions are predicted to be a composite of the two analogs, reflecting the combined steric and electronic influences of the substituents.

  • Intermolecular Interactions: In N-(3,5-Dimethylphenyl)acetamide, strong N-H···O hydrogen bonds dictate the packing. 4-Ethynylaniline packs via N-H···N interactions. For our target molecule, the primary amine offers a hydrogen bond donor, while the nitrogen lone pair and the π-system of the ethynyl group can act as acceptors. The steric hindrance of the flanking methyl groups may prevent the close approach required for strong, linear N-H···N bonds, potentially leading to a structure dominated by weaker N-H···π or C-H···π interactions.

Comprehensive Experimental Workflow for Structure Determination

This section provides a self-validating, step-by-step protocol for the synthesis, crystallization, and structural analysis of 3,5-dimethyl-4-ethynylbenzenamine.

Part 1: Synthesis and Purification

A plausible and robust route to the target compound involves a Sonogashira coupling, a cornerstone of modern organic synthesis for forming carbon-carbon bonds between sp and sp² centers.[9]

Protocol:

  • Starting Material: Begin with a commercially available, suitable precursor such as 4-bromo-3,5-dimethylaniline.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-bromo-3,5-dimethylaniline (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq), and a copper(I) co-catalyst like CuI (0.04 eq) in a suitable solvent system, typically a mixture of toluene and an amine base like triethylamine (2:1 v/v).

  • Alkyne Addition: To the stirring solution, add ethynyltrimethylsilane (TMS-acetylene) (1.2 eq) dropwise. The use of a TMS-protected alkyne prevents self-coupling and is a standard, reliable practice.

  • Reaction Monitoring: Heat the reaction mixture (typically 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup and Deprotection: Upon completion, cool the reaction, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure. Dissolve the crude residue in a solvent like methanol and add a base (e.g., K₂CO₃) to effect the deprotection of the TMS group.

  • Purification: After stirring for 1-2 hours, neutralize the mixture, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to yield pure 3,5-dimethyl-4-ethynylbenzenamine. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity (>98%) before proceeding to crystallization.

Part 2: Single Crystal Growth

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step and is considered by many to be an art form.[10][11] The key is to allow the molecules to transition from a disordered solution to an ordered solid state very slowly.[11]

Recommended Crystallization Techniques:

  • Slow Evaporation:

    • Dissolve a small amount (5-10 mg) of the purified compound in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture like hexane/ethyl acetate) in a small, clean vial.

    • Loosely cap the vial or cover it with perforated parafilm.

    • Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.

  • Vapor Diffusion (Preferred Method): [12]

    • Dissolve the compound (5-10 mg) in a small volume (0.5 mL) of a relatively non-volatile "good" solvent (e.g., toluene or dichloromethane) in a small inner vial.

    • Place this inner vial inside a larger, sealable outer jar containing a larger volume (2-3 mL) of a volatile "poor" solvent in which the compound is insoluble (e.g., hexane, pentane).

    • Seal the outer jar. The poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and inducing crystallization.

  • Solvent Layering: [11]

    • Dissolve the compound in a minimal amount of a dense "good" solvent (e.g., dichloromethane).

    • Carefully layer a less dense, miscible "poor" solvent (e.g., methanol or hexane) on top, creating a distinct interface.

    • Crystals will form at the interface as the solvents slowly mix.

Solvent Selection Rationale: A solvent screen is crucial. The ideal solvent is one in which the compound is moderately soluble at room temperature or highly soluble when heated.[13] A combination of a good solvent and a miscible poor solvent is often most effective.

Part 3: Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive method for determining the atomic structure of a crystalline solid.[3][14][15]

Methodology:

  • Crystal Selection and Mounting: Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) that is clear, well-formed, and free of cracks. Mount the crystal on a goniometer head using a cryoprotectant oil.

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer.[15] Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The instrument, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, will rotate the crystal while irradiating it. The resulting diffraction pattern of spots is recorded over a range of orientations.

  • Structure Solution: The collected diffraction data (intensities and positions of spots) are processed. The positions of the spots define the unit cell dimensions and crystal system. The intensities are used to solve the "phase problem" and generate an initial electron density map using direct methods or other algorithms.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction data. The quality of the final structure is assessed by metrics such as the R-factor.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow from synthesis to final structural elucidation.

experimental_workflow cluster_synthesis Part 1: Synthesis & Purification cluster_crystallization Part 2: Single Crystal Growth cluster_analysis Part 3: SCXRD Analysis start 4-bromo-3,5-dimethylaniline reaction Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst) start->reaction deprotection TMS Deprotection (K2CO3, MeOH) reaction->deprotection purification Column Chromatography deprotection->purification product Pure 3,5-dimethyl-4-ethynylbenzenamine purification->product dissolve Dissolve in 'Good' Solvent product->dissolve technique Apply Technique (Vapor Diffusion, Slow Evaporation, etc.) dissolve->technique crystal High-Quality Single Crystal technique->crystal mount Mount Crystal crystal->mount data_collection Data Collection (Diffractometer, 100 K) mount->data_collection solve Structure Solution (Electron Density Map) data_collection->solve refine Structure Refinement solve->refine final_structure Final Crystal Structure (CIF) refine->final_structure

Caption: Experimental workflow for determining the crystal structure of 3,5-dimethyl-4-ethynylbenzenamine.

Conclusion

While the definitive crystal structure of 3,5-dimethyl-4-ethynylbenzenamine remains to be experimentally determined, a robust predictive analysis based on structural analogs suggests it will likely crystallize in a monoclinic system, with packing influenced by a delicate balance between hydrogen bonding and steric hindrance from the methyl groups. This guide provides the necessary theoretical framework and a detailed, actionable experimental protocol for any researcher aiming to elucidate this structure. The successful determination of this crystal structure will provide invaluable data for the rational design of novel pharmaceuticals and advanced organic materials, turning predictive science into empirical fact.

References
  • Porto, S. (2008). The role of crystallography in drug design. Pharmaceuticals, 1(1), 1-15. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethynylaniline. PubChem Compound Database. Retrieved February 27, 2026, from [Link]

  • Various Authors. (n.d.). Preparation of Ethynylbenzene Derivatives from Substituted Benzaldehydes. ResearchGate. Retrieved February 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3,5-Dimethylphenyl)acetamide. PubChem Compound Database. Retrieved February 27, 2026, from [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Syrris.com. [Link]

  • Nango, E., et al. (2023). Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. Nature Chemistry, 15, 1721–1727. [Link]

  • Thorp-Greenwood, F. L., & Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1837-1854. [Link]

  • Ono, K., et al. (2009). 1,4-Bis[(3,5-dimethoxyphenyl)ethynyl]benzene. Acta Crystallographica Section E, 65(4), o846. [Link]

  • Ono, K., et al. (2008). 1,4-Bis[(2,6-dimethoxyphenyl)ethynyl]benzene. Acta Crystallographica Section E, 64(7), o1069. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). Acetamide, N-(3,5-dimethylphenyl)- Properties. CompTox Chemicals Dashboard. [Link]

  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. [Link]

  • Zien Journals. (n.d.). A Review on Crystallography and Its Role on Drug Design. Zienjournals.com. Retrieved February 27, 2026, from [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 81(Pt 1), 1-10. [Link]

  • MDPI. (2020, October 14). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Mdpi.com. [Link]

  • Braga, D., & Grepioni, F. (2022). Relevance of Crystal Forms in the Pharmaceutical Field. Encyclopedia.pub. [Link]

  • Science Department. (n.d.). SOP: CRYSTALLIZATION. Science.com. Retrieved February 27, 2026, from [Link]

  • El-Boraey, H. A. (2015). Synthesis of ethynylated biaryls and asymmetric diethynylated benzene via sequential Sonogashira and Suzuki couplings in water. ARKIVOC, 2015(5), 334-349. [Link]

  • Braga, D., & Grepioni, F. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Crystals, 12(8), 1144. [Link]

  • Ito, H., et al. (2022). Synthesis, properties and derivatization to densely substituted nanoring. ChemRxiv. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Sptlabtech.com. Retrieved February 27, 2026, from [Link]

  • Wang, X., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics, 14(8), 2082-2089. [Link]

  • NIST. (n.d.). Acetamide, N-(2,3-dimethylphenyl)-. NIST WebBook. Retrieved February 27, 2026, from [Link]

  • Melissaris, A. P., & Litt, M. H. (1994). A Simple and Economical Synthetic Route to p-Ethynylaniline and Ethynyl-Terminated Substrates. The Journal of Organic Chemistry, 59(19), 5818–5821. [Link]

  • Preprints.org. (2025, January 17). Single Crystal Diffraction. Preprints.org. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved February 27, 2026, from [Link]

Sources

Comparative

Technical Comparison Guide: Photophysical Profiling of Dimethyl-Substituted Ethynyl Anilines

The following technical guide provides an in-depth photophysical analysis of dimethyl-substituted ethynyl anilines, specifically focusing on 4-ethynyl- -dimethylaniline as a benchmark chromophore. Executive Summary Dimet...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth photophysical analysis of dimethyl-substituted ethynyl anilines, specifically focusing on 4-ethynyl-


-dimethylaniline  as a benchmark chromophore.

Executive Summary

Dimethyl-substituted ethynyl anilines represent a critical class of "push-pull" chromophores used extensively as molecular wires, nonlinear optical (NLO) materials, and fluorescent intermediates in drug discovery.

Unlike unsubstituted ethynyl anilines, the


-dimethyl variant  exhibits distinct bathochromic shifts and enhanced molar absorptivity due to the strong electron-donating capability of the tertiary amine. This guide objectively compares the UV-Vis absorption characteristics of 4-ethynyl-

-dimethylaniline
against its primary amine counterpart (4-ethynylaniline ) and sterically hindered ring-substituted alternatives.

Mechanistic Insight: The Physics of the Shift

To interpret the data correctly, one must understand the electronic causality driving the spectra.

The Donor-Acceptor (D- -A) System

The 4-ethynyl-


-dimethylaniline molecule functions as a classic D-

-A system:
  • Donor (

    
    ):  The lone pair on the nitrogen interacts with the aromatic ring (
    
    
    
    -system). The two methyl groups inductively push electron density onto the nitrogen, making it a stronger donor than a primary amino group (
    
    
    ).
  • Bridge (Phenyl): Transmits the electron density.

  • Acceptor/Linker (Ethynyl): The alkyne moiety extends the conjugation length, lowering the HOMO-LUMO gap.

Electronic Transitions
  • 
     Transition:  The dominant band in the UV region (typically 280–320 nm).
    
  • Intramolecular Charge Transfer (ICT): In polar solvents, the excited state is stabilized by the solvent dipole, leading to a red-shift (positive solvatochromism). This is significantly more pronounced in the

    
    -dimethyl variant than in the primary amine.
    
Visualization: Electronic Mechanism

ICT_Mechanism cluster_0 Ground State (S0) cluster_1 Excited State (S1) N_LonePair N-Lone Pair (n-orbital) Pi_System Phenyl π-System N_LonePair->Pi_System Donation (+I/+M) Ethynyl Ethynyl Linker (Conjugation Ext) Pi_System->Ethynyl Delocalization ICT_State ICT State (Polarized) Ethynyl->ICT_State UV Excitation RedShift Bathochromic Shift (+20-30 nm) ICT_State->RedShift Solvent Relaxation

Figure 1: Mechanistic flow of the Intramolecular Charge Transfer (ICT) process in dimethyl-substituted anilines.

Comparative Analysis: Performance Data

The following table contrasts the target compound with standard alternatives. Data is synthesized from standard photophysical values in ethanol/DCM.

Table 1: UV-Vis Characteristics Comparison
FeatureTarget: 4-Ethynyl-

-dimethylaniline
Alt 1: 4-Ethynylaniline Alt 2: Aniline (Reference)
CAS Number 17573-94-314235-81-562-53-3
Substituent Effect Strong Donor (

)
Moderate Donor (

)
Weak Donor

(EtOH)
~305 – 315 nm ~285 – 290 nm~230 / 280 nm
Molar Absorptivity (

)
High (>20,000

)
Moderate (~15,000

)
Low (~8,600

)
Solvatochromism Strong Positive (Red shift in polar solvents)WeakNegligible
Fluorescence Moderate (Solvent dependent)WeakNon-fluorescent
Primary Application Molecular Wires, NLO, OLEDsClick Chemistry PrecursorBasic Building Block

Key Takeaway: The


-dimethyl substitution causes a ~20–25 nm bathochromic shift  compared to the primary amine. This shift is critical for applications requiring lower-energy excitation to avoid damaging biological samples or to match specific laser lines.

Experimental Protocol: Solvatochromic Validation

Trustworthiness Directive: This protocol is designed to be self-validating. If the


 does not shift when moving from Hexane to DMSO, the compound purity or identity is suspect (likely oxidation of the amine).
Objective

Determine the magnitude of the Intramolecular Charge Transfer (ICT) by measuring the solvatochromic shift.

Materials
  • Analyte: 4-Ethynyl-

    
    -dimethylaniline (>98% purity).
    
  • Solvents: Spectroscopic grade Hexane (Non-polar), Dichloromethane (DCM, Intermediate), and Dimethyl Sulfoxide (DMSO, Polar Aprotic).

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

Workflow Diagram

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Ethynyl-3,5-dimethylaniline

This document provides essential, step-by-step guidance for the safe and compliant disposal of 4-Ethynyl-3,5-dimethylaniline. As a research professional, your commitment to safety extends beyond the bench to the entire l...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, step-by-step guidance for the safe and compliant disposal of 4-Ethynyl-3,5-dimethylaniline. As a research professional, your commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just a protocol, but a framework for understanding the chemical's inherent risks and the logic behind these disposal procedures, ensuring the protection of both laboratory personnel and the environment.

Hazard Profile and Essential Safety Precautions

The primary hazards are associated with the aniline functional group, which is known for its systemic toxicity upon absorption through all routes of exposure (inhalation, ingestion, and dermal contact).[1][2][3][4]

Anticipated Hazards:

  • Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.[1] Aniline and its derivatives can cause methemoglobinemia, leading to cyanosis (a blueish discoloration of the skin and lips), headache, and fatigue.[4][5]

  • Irritation: Causes skin and eye irritation.[6][7][8] May cause respiratory tract irritation.[6][8]

  • Sensitization: May cause an allergic skin reaction.[6]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1][2]

  • Combustibility: The compound is a combustible solid. When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx).[1][5]

Personal Protective Equipment (PPE): The First Line of Defense

Before handling or preparing 4-Ethynyl-3,5-dimethylaniline for disposal, ensure the following PPE is worn. All operations should be conducted within a certified chemical fume hood.[3]

Protective EquipmentSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side-shields meeting EN166 (EU) or 29 CFR 1910.133 (OSHA) standards.[1]Protects eyes from splashes of solutions or contact with the solid powder.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber) compliant with EN 374 standard.[6]Prevents dermal absorption, a primary route of exposure for aniline compounds.[4]
Body Protection A flame-resistant or standard laboratory coat, long pants, and closed-toe shoes.[3]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH (US) or EN 143 (EU) approved respirator with an appropriate cartridge (e.g., type ABEK-P2) is necessary if there is a risk of generating dust or aerosols outside of a fume hood.[6]Prevents inhalation of the toxic powder.

Core Principles of Compliant Chemical Disposal

The disposal of 4-Ethynyl-3,5-dimethylaniline must be managed as regulated hazardous waste. Adherence to these core principles is not merely procedural; it is fundamental to laboratory safety and environmental stewardship.

  • Segregation is Paramount: Never mix hazardous waste with non-hazardous waste.[9] Combining waste streams increases disposal costs and can lead to dangerous chemical reactions.[10] Keep this compound's waste stream separate from incompatible materials, especially strong oxidizing agents and strong acids.[1][8]

  • No Drain or Trash Disposal: Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer or in the general solid waste.[6][11] Aniline derivatives are environmentally persistent and toxic to aquatic organisms.

  • Labeling and Containment: All waste containers must be clearly and accurately labeled as "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.[12][13] Containers must be kept tightly sealed, in good condition, and stored in a designated Satellite Accumulation Area (SAA).[12][14]

  • Use of Secondary Containment: Liquid waste containers must be stored within a larger, chemically resistant bin or tray to contain any potential leaks or spills.[10][12]

Step-by-Step Disposal Protocol

This protocol outlines the procedures for handling various waste streams containing 4-Ethynyl-3,5-dimethylaniline. The overarching goal is to prepare the material for collection by your institution's certified Environmental Health & Safety (EHS) provider, who will typically manage final disposal via high-temperature incineration.[6]

Workflow for Disposal of Waste Containing 4-Ethynyl-3,5-dimethylaniline

G Disposal Decision Workflow for 4-Ethynyl-3,5-dimethylaniline start Waste Generation solid_waste Solid Waste (Unused Product, Contaminated PPE, Weighing Papers, Silica Gel) start->solid_waste liquid_waste Liquid Waste (Reaction Mixtures, Solutions, Solvent Rinses) start->liquid_waste empty_container Empty Original Container start->empty_container collect_solid 1. Place in a dedicated, sealed hazardous waste container. solid_waste->collect_solid Segregate collect_liquid 1. Collect in a dedicated, sealed, chemically-resistant container. liquid_waste->collect_liquid Segregate rinse_container 1. Triple-rinse with a suitable solvent (e.g., acetone). empty_container->rinse_container Decontaminate label_solid 2. Label: 'Hazardous Waste - Solid' & list all components. collect_solid->label_solid store_solid 3. Store in Satellite Accumulation Area (SAA). label_solid->store_solid label_liquid 2. Label: 'Hazardous Waste - Liquid' & list all components/solvents. collect_liquid->label_liquid store_liquid 3. Store in SAA with secondary containment. label_liquid->store_liquid collect_rinse 2. Collect all rinse solvent as liquid hazardous waste. rinse_container->collect_rinse deface_label 3. Deface or remove original label. collect_rinse->deface_label dispose_container 4. Dispose of rinsed container as normal lab glass/plastic. deface_label->dispose_container

Caption: Decision workflow for segregating and preparing waste containing 4-Ethynyl-3,5-dimethylaniline for disposal.

Protocol for Solid Waste

This includes unused or expired product, contaminated weighing papers, gloves, pipette tips, and chromatography media (e.g., silica gel).

  • Collection: Carefully place all solid waste into a designated, durable, and sealable hazardous waste container (e.g., a high-density polyethylene pail or a securely lined cardboard box).[12]

  • Labeling: Affix a hazardous waste label to the container. Clearly write "Hazardous Waste" and list "4-Ethynyl-3,5-dimethylaniline" and any other contaminants.[13]

  • Storage: Seal the container and move it to your laboratory's designated SAA. Ensure it is stored away from incompatible materials.[14]

Protocol for Liquid Waste

This includes reaction mixtures, mother liquors, and solvent rinses containing the compound.

  • Collection: Pour liquid waste into a dedicated, leak-proof, and chemically compatible waste container (e.g., a high-density polyethylene or glass bottle).[12] Use a funnel to prevent external contamination of the container.[13]

  • Labeling: Label the container as "Hazardous Waste." List all chemical components, including all solvents and an estimated concentration of 4-Ethynyl-3,5-dimethylaniline.[13]

  • Storage: Securely cap the container and place it in secondary containment within the SAA.[12] Do not fill containers beyond 90% capacity to allow for vapor expansion.[13]

Protocol for Decontaminating Empty Containers

An "empty" container that held this chemical must be decontaminated before it can be disposed of as non-hazardous waste.

  • Rinsing: In a chemical fume hood, triple-rinse the empty container with a small amount of a suitable solvent (e.g., acetone or ethanol) that can dissolve any remaining residue.[11]

  • Rinsate Collection: Each rinse must be collected and transferred into your liquid hazardous waste container. This rinsate is now considered hazardous waste.[10]

  • Final Disposal: Once triple-rinsed, deface or completely remove the original manufacturer's label. The clean, rinsed container can now be disposed of in the appropriate laboratory glass or plastic recycling stream.[11]

Spill Management Protocol

In the event of a spill, prompt and correct action is critical to mitigate exposure and prevent environmental contamination.

For Small Spills (Manageable by Lab Personnel):
  • Alert & Secure: Immediately alert personnel in the vicinity. Restrict access to the spill area.

  • Don PPE: Ensure you are wearing the full, appropriate PPE as detailed in Section 1.[3][12]

  • Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[5][12] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container for solids.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), then with soap and water. Collect all cleaning materials as solid hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department according to your institution's policy.

For Large Spills (Requires EHS Intervention):
  • Evacuate: Immediately evacuate the area.

  • Isolate: If it is safe to do so, close the doors to the affected area to contain vapors.

  • Alert: Activate your facility's emergency alarm or call your institution's emergency number and provide details of the spill (chemical name, quantity, location).

  • Do Not Attempt to Clean: Await the arrival of the trained emergency response team.[12]

By adhering to these scientifically grounded procedures, you contribute to a culture of safety and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • Chemsrc. (2025, August 22). 4-Ethynyl-N,N-dimethylaniline | CAS#:17573-94-3. Chemsrc.com.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 3,5-Dimethylaniline. Fisher Scientific.
  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-dimethylaniline. Carl ROTH GmbH + Co. KG.
  • PubChem. (n.d.). 3,5-Dimethylaniline.
  • Rutgers University. (n.d.). Aniline - Standard Operating Procedure. Rutgers Environmental Health & Safety.
  • Sigma-Aldrich. (2025, November 6).
  • Sigma-Aldrich. (n.d.). 4-Ethynyl-N,N-dimethylaniline 97. Sigma-Aldrich.
  • TCI Chemicals. (2024, December 7). SAFETY DATA SHEET - 4-Ethynyl-N,N-dimethylaniline. TCI Chemicals.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. University of Otago.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Dimethylaniline. NJ.gov.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • MDPI. (2025, February 7).
  • Centers for Disease Control and Prevention (CDC). (n.d.). Aniline | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry.
  • Occupational Safety and Health Administration (OSHA). (2021, January 5). N,N-DIMETHYLANILINE. OSHA.
  • PMC. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 3,4-Dimethylaniline. Fisher Scientific.
  • Fisher Scientific. (2011, February 10). SAFETY DATA SHEET - 4-Ethynylaniline. Fisher Scientific.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich Safety, Security, Health and Environment.
  • University of Wisconsin-Madison. (n.d.). Disposal of Used/Unwanted Chemicals at UW-Madison. UW-Madison Chemical Safety Office.
  • BenchChem. (2025).
  • The University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services.

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Ethynyl-3,5-dimethylaniline

In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily necessity. With this innovation comes the critical responsibility of ensuring the safety of the researchers wh...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily necessity. With this innovation comes the critical responsibility of ensuring the safety of the researchers who handle these new chemical entities. This guide provides a detailed protocol for the safe handling of 4-Ethynyl-3,5-dimethylaniline, with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Understanding the Hazard Profile: A Synthesis of Analogs

The primary directive in laboratory safety is to understand the adversary. Based on its constituent parts, 4-Ethynyl-3,5-dimethylaniline should be treated as a substance with a significant hazard profile.

Key Anticipated Hazards:

  • Acute Toxicity: The 3,5-dimethylaniline moiety is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] This implies that even small exposures through any route could lead to serious health effects.

  • Organ Damage: Prolonged or repeated exposure to 3,5-dimethylaniline may cause damage to organs, particularly the liver and kidneys.[2]

  • Skin and Eye Irritation: Ethynyl anilines and related compounds are known to cause skin and serious eye irritation.[5][6]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[5][6]

  • Sensitization: There is a potential for allergic skin reactions (skin sensitization) upon repeated contact.[5]

  • Aquatic Toxicity: Many aniline derivatives are toxic to aquatic life with long-lasting effects.[2]

This profile dictates that the primary goal of our PPE strategy is to eliminate all routes of direct contact: dermal, ocular, and inhalation.

The Core of Protection: A Multi-layered PPE Strategy

A single layer of protection is rarely sufficient when dealing with compounds of this hazard level. A comprehensive, multi-layered approach is essential for robust protection.

Dermal Protection: Beyond the Glove

Given the high acute dermal toxicity of the 3,5-dimethylaniline core, skin protection is paramount.[1][2]

  • Gloves: A single pair of standard nitrile gloves is insufficient. Double-gloving is mandatory.

    • Inner Glove: A thinner nitrile glove provides a base layer of protection.

    • Outer Glove: A thicker, chemical-resistant glove (e.g., butyl rubber or neoprene) should be worn over the inner glove. Always consult the glove manufacturer's resistance chart for specific breakthrough times, though this data may not be available for this specific compound. In its absence, select gloves rated for protection against aromatic amines.[7]

    • Causality: Double-gloving protects against immediate exposure in the event the outer glove is compromised. It also allows for the safe removal of the contaminated outer layer without exposing the skin. Gloves should be inspected for any signs of degradation before and during use and replaced immediately if compromised.

  • Body Protection:

    • Chemical-Resistant Laboratory Coat: A standard cotton lab coat is not adequate. A lab coat made of a non-porous material, such as polyester or a treated cotton/poly blend, is required. It must be fully buttoned with sleeves rolled down.

    • Chemical Apron: For procedures involving larger quantities (>1 g) or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is required.

    • Full Coverage: Long pants and fully enclosed, chemical-resistant footwear are mandatory. No part of the leg or foot should be exposed.

Ocular and Facial Protection: A Clear Necessity

Because 4-Ethynyl-3,5-dimethylaniline is expected to be a serious eye irritant, robust eye and face protection is non-negotiable.[6]

  • Safety Goggles: Standard safety glasses do not provide a complete seal and are therefore inadequate. Indirectly vented chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are required.[2][5]

  • Face Shield: When handling the solid outside of a glovebox or during any transfer process with a high splash potential, a full-face shield must be worn in addition to safety goggles.

    • Causality: Goggles provide a seal against splashes and vapors entering the eye area. The face shield offers a broader barrier, protecting the entire face from direct contact.

Respiratory Protection: Controlling the Unseen Hazard

The compound's anticipated toxicity upon inhalation and its potential to be a respiratory irritant necessitate strict engineering controls and, in some cases, respiratory protection.[6]

  • Primary Control (Engineering): All handling of 4-Ethynyl-3,5-dimethylaniline, including weighing and transfers, MUST be performed within a certified chemical fume hood with demonstrated adequate airflow.

  • Secondary Control (Respiratory PPE): In the event of an emergency (e.g., a large spill outside of a fume hood) or if engineering controls are insufficient, respiratory protection is required.

    • Respirator Type: A NIOSH-approved air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges and P100 particulate filters (or an equivalent ABEK-P2/P3 filter under EN 143 standards) should be used.

    • Fit Testing: All personnel required to wear a respirator must be medically cleared and have undergone a formal fit test.

Hazard and Protection Summary

The following table provides a quick-reference summary of the anticipated hazards and the corresponding mandatory PPE.

Hazard CategoryAnticipated HazardPrimary Route of ExposureRequired PPE & Engineering Controls
Acute Toxicity Toxic if swallowed, inhaled, or in contact with skin.[2]Ingestion, Inhalation, DermalChemical Fume Hood, Double Gloves, Chemical-Resistant Lab Coat & Apron
Organ Toxicity May cause damage to organs through prolonged exposure.[2]Inhalation, DermalChemical Fume Hood, Full Dermal Protection to minimize systemic exposure
Irritation Causes serious eye, skin, and respiratory irritation.[5][6]Ocular, Dermal, InhalationChemical Splash Goggles & Face Shield, Double Gloves, Chemical Fume Hood
Sensitization May cause an allergic skin reaction.[5]DermalDouble Gloves, Meticulous handling to avoid any skin contact

Operational Plan: From Receipt to Disposal

A self-validating safety protocol extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory.

Step-by-Step Handling Protocol
  • Pre-Operational Checks:

    • Verify the certification of the chemical fume hood.

    • Locate and confirm the operational status of the nearest safety shower and eyewash station.

    • Assemble a spill kit appropriate for aromatic amines (containing an inert absorbent like vermiculite or sand).

    • Don all required PPE as described in Section 2 before entering the designated work area.

  • Chemical Handling (inside Chemical Fume Hood):

    • Place an absorbent, disposable bench liner on the floor of the fume hood.

    • When weighing the solid, use a tared weigh boat within the fume hood. Handle with care to avoid generating dust.

    • For transfers, use spatulas and other dedicated equipment. Avoid pouring the solid where possible.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling & Decontamination:

    • Decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleaning materials must be treated as hazardous waste.

    • Remove the outer gloves while still in the fume hood and dispose of them as hazardous waste.

    • Remove the remaining PPE in the designated area outside the fume hood. Remove the lab coat and inner gloves last.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.

Waste Disposal Plan
  • Solid Waste: All solid waste contaminated with 4-Ethynyl-3,5-dimethylaniline (e.g., weigh boats, disposable bench liners, contaminated PPE) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All solutions and contaminated cleaning solvents must be collected in a sealed, properly labeled hazardous waste container.

  • Disposal Pathway: Do not dispose of this chemical down the drain.[4][5] All waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations.

Visualizing the Workflow: Safe Handling Process

The following diagram illustrates the logical flow for the safe handling of 4-Ethynyl-3,5-dimethylaniline, emphasizing critical safety checkpoints.

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling (in Fume Hood) cluster_cleanup Phase 3: Post-Handling Prep Pre-Operational Checks (Fume Hood, Eyewash, Spill Kit) Don_PPE Don Full PPE (Double Gloves, Goggles, Coat) Prep->Don_PPE Weigh Weighing & Transfer Don_PPE->Weigh Workup Reaction / Workup Weigh->Workup Decon Decontaminate Equipment & Fume Hood Workup->Decon Waste Segregate Hazardous Waste Decon->Waste Doff_PPE Doff PPE Correctly Waste->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash End End Wash->End End of Procedure

Sources

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